2-Amino-3-(4-bromophenyl)propanamide
Description
BenchChem offers high-quality 2-Amino-3-(4-bromophenyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-3-(4-bromophenyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C9H11BrN2O |
|---|---|
Molecular Weight |
243.10 g/mol |
IUPAC Name |
2-amino-3-(4-bromophenyl)propanamide |
InChI |
InChI=1S/C9H11BrN2O/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H2,12,13) |
InChI Key |
IMIDKBDZFMKIDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)N)N)Br |
Origin of Product |
United States |
Foundational & Exploratory
(2S)-2-Amino-3-(4-bromophenyl)propanamide: Technical Monograph
[1]
Executive Summary
(2S)-2-amino-3-(4-bromophenyl)propanamide (also known as L-4-bromophenylalaninamide ) is a bifunctional chiral building block critical to modern medicinal chemistry.[1] It serves as a "privileged scaffold" due to its dual reactivity: the amide-bearing chiral center allows for the construction of peptidomimetics, while the aryl bromide moiety provides a handle for late-stage diversification via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[1] This guide details its physicochemical profile, validated synthetic protocols, and applications in the development of protease inhibitors and GPCR ligands.
Physicochemical Profile
The compound is an amide derivative of the non-canonical amino acid L-4-bromophenylalanine.[1] Its structural rigidity and halogen bonding capability make it a valuable replacement for phenylalanine in structure-activity relationship (SAR) studies.[1]
| Property | Data | Notes |
| IUPAC Name | (2S)-2-amino-3-(4-bromophenyl)propanamide | |
| Common Names | L-4-Bromophenylalaninamide; H-Phe(4-Br)-NH₂ | |
| CAS Registry Number | 500767-10-2 | Note: Parent acid is 24250-84-8 |
| Molecular Formula | C₉H₁₁BrN₂O | |
| Molecular Weight | 243.10 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water | |
| Chirality | L-configuration (S) | Essential for biological recognition |
| pKa (Calculated) | ~7.5 (Amine), ~15 (Amide) | Amine is protonated at physiological pH |
Synthetic Methodologies
Two primary routes are established for the synthesis of (2S)-2-amino-3-(4-bromophenyl)propanamide. Route A is preferred for scale-up due to cost-efficiency, while Route B offers higher functional group tolerance for complex analogues.[1]
Route A: Ammonolysis of Methyl Ester (Scale-Up Preferred)
This method utilizes the commercially available L-4-bromophenylalanine methyl ester hydrochloride.[1]
Protocol:
-
Starting Material: Suspend L-4-bromophenylalanine methyl ester HCl (1.0 eq) in anhydrous Methanol (10 mL/g).
-
Ammonolysis: Cool the solution to 0°C. Bubble anhydrous Ammonia gas (NH₃) through the solution for 30 minutes, or add 7N NH₃ in Methanol (10 eq).
-
Reaction: Seal the vessel and stir at room temperature (20-25°C) for 18–24 hours. Monitor by TLC (System: DCM/MeOH 9:1) or LC-MS.[1]
-
Work-up: Concentrate the mixture in vacuo to remove excess ammonia and solvent.
-
Purification: Triturate the resulting solid with diethyl ether or cold ethyl acetate to remove residual ester. Filter and dry under high vacuum.[1]
Route B: Peptide Coupling (Boc-Strategy)
Useful when starting from the protected acid Boc-Phe(4-Br)-OH.[1]
-
Activation: Dissolve Boc-Phe(4-Br)-OH (1.0 eq) in DMF. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq).[1] Stir for 15 min at 0°C.
-
Amidation: Add Ammonium Chloride (NH₄Cl, 2.0 eq) and DIPEA (3.0 eq). Stir at RT for 12 hours.[1][4]
-
Work-up: Dilute with EtOAc, wash with 5% citric acid, sat. NaHCO₃, and brine.[1] Dry (Na₂SO₄) and concentrate to yield Boc-Phe(4-Br)-NH₂.[1]
-
Deprotection: Treat with TFA/DCM (1:1) for 1 hour. Concentrate and precipitate with cold ether to obtain the TFA salt.
Chemical Reactivity & Functionalization Map
The utility of this scaffold lies in its ability to undergo orthogonal transformations. The graph below illustrates the divergent synthesis pathways available from the core structure.
Figure 1: Divergent synthetic utility of the scaffold. The aryl bromide enables cross-coupling (Green), while the amine allows peptide extension (Yellow).[1]
Application Case Studies
Plasmepsin Inhibitors (Antimalarial)
Research has identified (2S)-2-amino-3-(4-bromophenyl)propanamide as a key P1' fragment in the design of hydroxyethylamine transition-state isosteres targeting Plasmepsin I and II .[1]
-
Mechanism: The 4-bromo substituent fills the hydrophobic S1' pocket of the enzyme more effectively than the native tyrosine or phenylalanine, improving binding affinity (
values often <100 nM). -
Synthesis: The scaffold is coupled to a core hydroxyethylamine transition state mimic.
Substance P Analogues (GPCR Ligands)
In the development of Substance P (1-7) analogues for neuropathic pain, the 4-bromophenyl moiety is used to probe the steric and electronic requirements of the receptor binding site. The bromine atom also serves as a site for introducing radiolabels (e.g., via stannylation and radioiodination) for metabolic stability studies.
Handling, Safety, and Storage[1]
Safety Protocols (SDS Summary)
-
Hazards: Irritant to eyes, respiratory system, and skin.[1][5] Potential skin sensitizer.[1]
-
Handling: Use in a chemical fume hood.[1] Wear nitrile gloves and safety goggles.[1] Avoid dust formation.[1]
-
Incompatibility: Strong oxidizing agents.[1]
Storage Conditions
References
-
Molaid Chemicals. (2S)-2-amino-3-(4-bromophenyl)propanamide | 500767-10-2.[1] Retrieved from [1]
-
National Institutes of Health (PubChem). 4-Bromo-L-phenylalanine (Parent Acid).[1] Retrieved from [1]
-
MedChemExpress. (S)-2-Amino-3-(4-bromophenyl)propanoic acid. Retrieved from [1]
-
BOC Sciences. Application of Organic Synthesis in New Drug Discovery. Retrieved from
-
Matrix Fine Chemicals. 2-AMINO-3-(4-BROMOPHENYL)PROPANOIC ACID | CAS 14091-15-7.[1] Retrieved from [1]
Technical Guide: Molecular Structure & Application of 2-Amino-3-(4-bromophenyl)propanamide
Executive Summary
2-Amino-3-(4-bromophenyl)propanamide (often abbreviated as H-Phe(4-Br)-NH₂ or 4-Bromophenylalaninamide) represents a critical scaffold in modern medicinal chemistry. Unlike its parent carboxylic acid, the amide derivative offers distinct hydrogen-bonding capabilities and increased metabolic stability against carboxypeptidases.
This guide moves beyond basic structural definitions to explore the molecule's utility as a "dual-warhead" synthon: the primary amide serves as a hydrogen bond donor/acceptor network anchor, while the para-bromine substituent functions as both a steric modulator and a halogen-bonding (XB) donor. This document details the physicochemical profile, optimized synthetic routes, and validation protocols required for integrating this moiety into high-affinity ligand design.
Part 1: Molecular Architecture & Physicochemical Profile
Structural Geometry and Electronic Effects
The molecule is defined by a phenylalanine backbone modified at the para-position of the phenyl ring.
-
Stereochemistry: The biological standard is the L-enantiomer (
-configuration at the -carbon). Retention of this chirality during synthesis is paramount for bioactivity. -
The Bromine Substituent:
-
Steric Bulk: The Van der Waals radius of Bromine (1.85 Å) is significantly larger than Hydrogen (1.20 Å), allowing it to fill hydrophobic pockets (e.g., S1 pockets in proteases) more effectively than the native phenylalanine.
-
Electronic Modulation: Bromine is electron-withdrawing via induction (-I effect) but electron-donating via resonance (+M effect). In the context of the phenyl ring, this deactivates the ring slightly compared to tyrosine but leaves it susceptible to metal-catalyzed cross-coupling.
-
Sigma-Hole: The C-Br bond exhibits a region of positive electrostatic potential on the extension of the bond axis (the
-hole), enabling directional halogen bonds with nucleophilic residues (backbone carbonyls, His-imidazoles) in target proteins [1].
-
Physicochemical Data Table
| Property | Value / Description | Relevance |
| IUPAC Name | (2S)-2-Amino-3-(4-bromophenyl)propanamide | Standard nomenclature |
| Formula | Stoichiometry checks | |
| Molecular Weight | 243.10 g/mol (Free Base) | Mass Spec validation ( |
| Solubility | Soluble in DMSO, MeOH; Sparingly in | Free base is lipophilic; HCl salt is water-soluble |
| pKa (Approx) | Amine: ~7.2 | Lower than Phe (~9.[1][2][3][4][5][6][7][8]1) due to amide electron withdrawal |
| H-Bond Donors | 3 ( | Critical for solvent/target interaction |
| H-Bond Acceptors | 1 (Carbonyl Oxygen) | Peptide backbone mimicry |
Part 2: Synthetic Pathways & Process Optimization
Optimized Synthesis Protocol (Boc-Route)
Objective: Synthesize H-Phe(4-Br)-NH₂
Phase A: Carboxyl Activation & Amidation
-
Reagents: Boc-4-Bromo-L-Phenylalanine, Isobutyl Chloroformate (IBCF), N-Methylmorpholine (NMM), Ammonia (
gas or ). -
Solvent: Anhydrous THF or DMF.
-
Rationale: The Mixed Anhydride method (IBCF) is preferred over carbodiimides (EDC/DCC) for simple primary amides to avoid urea byproducts that are difficult to remove from the amide product.
Step-by-Step Workflow:
-
Activation: Dissolve Boc-Phe(4-Br)-OH (1.0 eq) in dry THF at -15°C (salt/ice bath). Add NMM (1.1 eq) followed by dropwise IBCF (1.1 eq).
-
Critical Control Point: Temperature must remain <-10°C to prevent the mixed anhydride from disproportionating (which causes racemization).
-
-
Amidation: After 15 mins, bubble anhydrous
gas through the solution or add a saturated solution of . Stir for 2 hours, allowing the temp to rise to 0°C. -
Workup: Evaporate THF. Redissolve residue in EtOAc. Wash sequentially with 5% citric acid (removes unreacted amine), sat.
(removes unreacted acid), and brine. Dry over .
Phase B: Deprotection
-
Reagents: 4M HCl in Dioxane or TFA/DCM (1:1).
-
Protocol: Treat the Boc-intermediate with 4M HCl/Dioxane for 30-60 mins at room temperature.
-
Isolation: Precipitate the product by adding cold Diethyl Ether (
). Filter the white solid (HCl salt) and dry under high vacuum.
Synthetic Logic Visualization
Figure 1: Step-wise synthetic pathway via the Mixed Anhydride method to ensure enantiomeric retention.
Part 3: Analytical Characterization
Trustworthiness in chemical biology relies on rigorous validation. A simple Mass Spec is insufficient; you must prove the regiochemistry and lack of racemization.
Nuclear Magnetic Resonance (NMR)
The aromatic region is the diagnostic fingerprint for the para-substitution.
-
Solvent: DMSO-
(Recommended due to solubility of the amide). -
NMR Expectations:
-
8.0 - 7.5 ppm: Amide protons (
). Usually appear as two broad singlets (non-equivalent due to restricted rotation). - 7.5 - 7.2 ppm: Aromatic protons. Look for the characteristic AA'BB' system (pseudo-quartet appearance) indicative of para-substitution.
-
3.8 - 4.2 ppm:
-proton (methine). A triplet or dd. -
2.8 - 3.2 ppm:
-protons (benzylic ). Multiplets.
-
8.0 - 7.5 ppm: Amide protons (
High-Performance Liquid Chromatography (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).
-
Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA).
-
Gradient: 5% to 95% ACN over 20 mins.
-
Detection: UV at 220 nm (amide bond) and 254 nm (phenyl ring).
-
Chiral Purity Check: Essential for drug development. Use a Chiralpak AD-H or OD-H column to confirm the absence of the D-isomer [2].
Part 4: Pharmacophore Utility & Interaction Dynamics
Why choose 2-Amino-3-(4-bromophenyl)propanamide over Phenylalanine?
Halogen Bonding (XB)
The bromine atom is not merely a hydrophobic filler. It acts as a Lewis acid capable of interacting with Lewis bases (carbonyl oxygen, nitrogen) in the receptor.
-
Mechanism: The electron density on the bromine is anisotropic. The equatorial belt is electron-rich (nucleophilic), while the polar cap (sigma-hole) is electron-deficient (electrophilic).
-
Design Tip: Orient the C-Br bond to point directly at a backbone carbonyl oxygen in the target protein (optimal angle
) to maximize affinity [3].
Suzuki-Miyaura Cross-Coupling
This molecule is a "privileged intermediate." The Ar-Br bond allows for late-stage diversification.
-
Workflow: React Boc-Phe(4-Br)-NH₂ with aryl boronic acids using
catalyst. -
Result: Rapid generation of biaryl amino acid libraries (e.g., 4-biphenyl-alanine derivatives) without rebuilding the peptide backbone.
Interaction Pathway Diagram
Figure 2: Mechanistic representation of the Halogen Bond (XB) interaction between the Bromine sigma-hole and a receptor carbonyl.
References
-
Wilcken, R., et al. (2013).[9] Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. [Link]
-
Xu, Z., et al. (2014).[9] Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development.[9][10][11] Journal of Chemical Information and Modeling. [Link]
-
PubChem. (2025). 2-Amino-3-(4-bromophenyl)propanoic acid hydrochloride (Compound Summary). [Link]
Sources
- 1. 2-Amino-3-(4-bromophenyl)propanoic acid hydrochloride | C9H11BrClNO2 | CID 13734053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tris(4-bromophenyl)amine(4316-58-9) 1H NMR spectrum [chemicalbook.com]
- 3. CompTox Chemicals Dashboard [comptox.epa.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Buy (2S)-2-Amino-3-(4-bromo-2-fluoro-phenyl)propanamide [smolecule.com]
- 6. researchgate.net [researchgate.net]
- 7. ptfarm.pl [ptfarm.pl]
- 8. Synthesis of Novel Peptides Using Unusual Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. namiki-s.co.jp [namiki-s.co.jp]
- 10. chemimpex.com [chemimpex.com]
- 11. jms.ump.edu.pl [jms.ump.edu.pl]
Chemical and physical properties of 2-Amino-3-(4-bromophenyl)propanamide
The following is an in-depth technical guide on 2-Amino-3-(4-bromophenyl)propanamide , structured for researchers and drug development professionals.
Physicochemical Profiling, Synthetic Utility, and Application in Peptidomimetics
Executive Summary
2-Amino-3-(4-bromophenyl)propanamide (also known as H-Phe(4-Br)-NH₂ or 4-bromophenylalaninamide ) is a critical halogenated amino acid derivative used as a scaffold in medicinal chemistry and peptide engineering.[1][2] Distinct from its parent acid, the amide functionality at the C-terminus renders this compound neutral at physiological pH (excluding the N-terminus), altering its solubility and hydrogen-bonding potential. Its primary value lies in the 4-bromophenyl moiety, which serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), enabling the late-stage diversification of bioactive peptides and small-molecule inhibitors.
Molecular Architecture & Identification
This compound represents the primary amide derivative of 4-bromophenylalanine. The presence of the electron-withdrawing bromine atom at the para position of the phenyl ring imparts unique steric and electronic properties compared to native phenylalanine.
| Identifier | Details |
| IUPAC Name | (2S)-2-Amino-3-(4-bromophenyl)propanamide |
| Common Synonyms | H-Phe(4-Br)-NH₂; 4-Bromophenylalaninamide; L-4-Bromophenylalanine amide |
| CAS Number | 500767-10-2 (Specific to (S)-isomer) |
| Molecular Formula | C₉H₁₁BrN₂O |
| Molecular Weight | 243.10 g/mol |
| SMILES | NC(CC1=CC=C(Br)C=C1)C(N)=O |
| Chirality | Typically supplied as the L-(S)-enantiomer for biological compatibility.[1] |
Physicochemical Properties[3][4][5][6][7][8][9][10][11]
The conversion of the carboxylic acid to a primary amide significantly impacts the physical behavior of the molecule, particularly regarding hydrogen bond donor/acceptor profiles and logP.
Physical Data Profile
| Property | Value / Characteristic | Note |
| Physical State | White to off-white crystalline powder | Hygroscopic; store under desiccant. |
| Melting Point | 135 °C – 145 °C (Predicted) | Amides typically melt higher than esters due to H-bonding networks. |
| Solubility (Water) | Low to Moderate (< 5 mg/mL) | The hydrophobic Br-phenyl group limits aqueous solubility compared to Phe-NH₂. |
| Solubility (Organic) | High in DMSO, DMF, Methanol | Solvents of choice for stock solutions (10–100 mM). |
| pKa (Amine) | ~7.2 – 7.5 | Slightly lower than native Phe (~9.1) due to the electron-withdrawing p-Br effect. |
| LogP (Octanol/Water) | ~1.2 (Estimated) | More lipophilic than Phenylalanine amide (LogP ~0.3). |
Critical Insight: The reduced pKa of the
-amine makes this compound less basic than native phenylalanine amide. In coupling reactions, this amine is more nucleophilic at neutral pH but may require careful pH monitoring during purification to prevent aggregation.
Synthetic Routes & Manufacturing
For research applications, Solid-Phase Peptide Synthesis (SPPS) is the most robust method for generating high-purity H-Phe(4-Br)-NH₂. This approach avoids the harsh conditions of solution-phase ammonolysis which can lead to racemization.
Protocol: Rink Amide Resin Synthesis
-
Loading: Use Rink Amide MBHA resin (0.5–0.7 mmol/g).
-
Coupling: React Fmoc-Phe(4-Br)-OH (3 equiv) with HBTU/DIEA in DMF.
-
Deprotection: Remove Fmoc group using 20% Piperidine in DMF.
-
Cleavage: Treat resin with TFA:TIS:H₂O (95:2.5:2.5) to release the primary amide.
Synthesis Workflow Diagram
Figure 1: Solid-phase synthesis workflow for generating H-Phe(4-Br)-NH₂ with high enantiomeric purity.
Chemical Reactivity & Functionalization[10][12]
The core utility of 2-Amino-3-(4-bromophenyl)propanamide lies in its dual reactivity: the amino-amide backbone for peptide assembly and the aryl bromide for cross-coupling.
A. Suzuki-Miyaura Cross-Coupling
The para-bromo substituent is an excellent electrophile for Palladium-catalyzed coupling with aryl boronic acids. This allows for the "Late-Stage Functionalization" of peptides.
-
Catalyst System: Pd(OAc)₂ / SPhos or Pd(PPh₃)₄.
-
Base: K₃PO₄ or Na₂CO₃ (mild bases preferred to preserve amide integrity).
-
Solvent: DMF/Water or Dioxane/Water (essential for solubility of the amino acid).
-
Outcome: Conversion of the Br-group to biaryl systems (e.g., biphenyl derivatives), significantly increasing hydrophobic surface area and target affinity.
B. Amine Acylation
The free
-
Precaution: Due to the electron-withdrawing phenyl ring, the nucleophilicity is slightly attenuated. Ensure pH > 8.0 for efficient coupling in aqueous buffers.
Reactivity Logic Map
Figure 2: Functionalization pathways. The Suzuki route (top) is the primary application for drug discovery.
Analytical Characterization
To validate the identity of synthesized or purchased material, the following spectral signatures are diagnostic.
1H NMR Spectroscopy (DMSO-d₆, 400 MHz)
-
Amide Protons (CONH₂): Two broad singlets around δ 7.10 ppm and δ 7.45 ppm . (Distinct from the acid, which lacks these).
-
Aromatic Ring (AA'BB' System):
-
Two doublets characteristic of para-substitution.
-
δ ~7.48 ppm (d, 2H): Protons ortho to Bromine (deshielded).
-
δ ~7.15 ppm (d, 2H): Protons meta to Bromine.
-
-
Alpha-Proton (
-CH): Triplet or dd around δ 3.4 – 3.6 ppm . -
Beta-Protons (
-CH₂): Multiplets around δ 2.8 – 3.1 ppm .
Mass Spectrometry (ESI-MS)
-
Isotope Pattern: The presence of Bromine (⁷⁹Br and ⁸¹Br) creates a distinctive 1:1 doublet signal.
-
M+H Peak: Expect peaks at m/z 243.0 and 245.0 .
Handling, Stability & Safety
Storage Protocol
-
Temperature: Store at -20°C for long-term stability.
-
Atmosphere: Hygroscopic. Store under nitrogen or argon in a desiccator.
-
Solution Stability: Stable in DMSO for ~1 month at -20°C. Aqueous solutions should be prepared fresh to avoid slow hydrolysis of the C-terminal amide.
Safety (MSDS Summary)
-
Hazards: Irritant (Skin/Eye/Respiratory).
-
Specific Risk: Halogenated aromatics can be persistent. Dispose of as halogenated organic waste.
-
Handling: Use standard PPE (gloves, goggles, lab coat). Avoid inhalation of dust.
References
-
PubChem Compound Summary . (2025). 4-Bromophenylalanine and derivatives. National Center for Biotechnology Information.
-
Gong, H., et al. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Amino Acid Derivatives. Synlett. (Demonstrates Suzuki coupling on Phe-derivatives).
-
BenchChem Technical Data . (2025). Strategic Incorporation of 4-Bromophenylalanine in Peptide Structure.
-
Sigma-Aldrich . (2025).[3] Product Specification: 4-Bromo-L-phenylalanine derivatives.
Sources
Biological activity of 2-Amino-3-(4-bromophenyl)propanamide
A Privileged Halogenated Scaffold for Peptidomimetics and Protease Profiling[1]
Executive Summary
2-Amino-3-(4-bromophenyl)propanamide (also known as 4-Bromo-L-phenylalaninamide or H-Phe(4-Br)-NH₂ ) is a specialized amino acid derivative that serves as a critical tool in medicinal chemistry and structural biology.[1][2] Unlike its parent compound phenylalanine, the introduction of a bromine atom at the para position of the phenyl ring imparts unique electronic and steric properties, enabling its use as a halogen-bonding probe , a crystallographic phasing agent , and a versatile intermediate for late-stage peptide functionalization via Palladium-catalyzed cross-coupling.[1]
This guide details the biological activity, mechanistic utility, and experimental protocols for researchers utilizing this scaffold in drug discovery and chemical biology.[1]
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
| Property | Specification |
| IUPAC Name | (2S)-2-amino-3-(4-bromophenyl)propanamide |
| Common Names | 4-Bromo-L-phenylalaninamide; H-Phe(4-Br)-NH₂; p-Bromophenylalaninamide |
| CAS Number | 74313-62-9 (Hydrochloride salt) |
| Molecular Formula | C₉H₁₁BrN₂O (Free base) |
| Molecular Weight | 243.10 g/mol |
| Stereochemistry | L-isomer (S-configuration) is the biologically relevant form for proteases.[1] |
| Solubility | Soluble in DMSO, Methanol, Water (as HCl salt).[1] |
| Key Feature | Para-Bromo substituent (σ-hole donor for halogen bonding).[1] |
Biological Activity & Mechanism of Action[1][2][5]
2.1. Protease Substrate & Inhibitor Profiling
The primary biological utility of 2-Amino-3-(4-bromophenyl)propanamide lies in its ability to probe the S1 specificity pocket of serine and cysteine proteases.[1]
-
Chymotrypsin-like Serine Proteases: The 4-bromophenyl group acts as a hydrophobic anchor.[1] The bromine atom increases the lipophilicity (
value +0.86 vs. H) and steric bulk (Van der Waals radius 1.85 Å vs. 1.20 Å for H), allowing it to fill larger hydrophobic S1 pockets more effectively than unsubstituted phenylalanine.[1] -
Cathepsin C (DPP-I): As an amide derivative, this compound mimics the transition state of peptide bond hydrolysis.[1] It is often used as a substrate or competitive inhibitor to map the active site requirements of Dipeptidyl Peptidase I, which requires a free N-terminus.[1]
2.2. The "Sigma-Hole" Effect (Halogen Bonding)
A critical, often overlooked mechanism is the Halogen Bond (X-bond) .[1] The bromine atom on the phenyl ring exhibits a positive electrostatic potential region (the
-
Mechanism: This
-hole can form highly directional non-covalent interactions with nucleophilic backbone carbonyl oxygens or carboxylates in the receptor binding pocket.[1] -
Biological Impact: Replacing Phe with Phe(4-Br) can increase potency by 5-10 fold if a suitable halogen bond acceptor is present in the target protein, making this molecule a vital tool for Structure-Activity Relationship (SAR) scanning.[1]
2.3. Structural Biology (Phasing Agent)
In X-ray crystallography of peptides and small proteins, the heavy bromine atom (Atomic number 35) provides a strong anomalous signal.[1] Incorporating H-Phe(4-Br)-NH₂ into a peptide sequence allows for Single-wavelength Anomalous Dispersion (SAD) phasing, facilitating the determination of 3D structures without heavy metal soaking.[1]
Visualization: Utility Landscape
The following diagram illustrates the multi-functional role of H-Phe(4-Br)-NH₂ in chemical biology.
Figure 1: The functional landscape of 2-Amino-3-(4-bromophenyl)propanamide in drug discovery.
Experimental Protocols
4.1. Protocol: Palladium-Catalyzed Cross-Coupling on Peptide
Objective: Use the 4-bromo handle to install a biaryl system (e.g., for peptide stapling or fluorescent labeling) via Suzuki-Miyaura coupling.[1] This protocol assumes the scaffold is incorporated into a resin-bound peptide.[1]
Reagents:
-
Substrate: Resin-bound peptide containing Phe(4-Br).[1]
-
Boronic Acid: Aryl-boronic acid (5 equiv).[1]
-
Catalyst: Pd(PPh₃)₄ (0.1 equiv) or Pd₂(dba)₃/S-Phos.[1]
-
Base: Na₂CO₃ (2M aqueous solution, 5 equiv).[1]
-
Solvent: DME/Ethanol/Water (7:2:1).[1]
Step-by-Step Workflow:
-
Preparation: Swell the resin (100 mg) in DME for 30 minutes under Argon.
-
Activation: Add the Aryl-boronic acid dissolved in the solvent mixture.
-
Catalysis: Add the Pd catalyst and the aqueous base solution.[1]
-
Reaction: Heat the reaction vessel to 80°C (microwave assisted) for 30 minutes or 90°C (conventional heating) for 4 hours .
-
Washing: Filter the resin and wash extensively with DMF (3x), MeOH (3x), and DCM (3x) to remove palladium traces.[1]
-
Cleavage: Cleave the peptide from the resin using TFA/TIS/H₂O (95:2.5:2.[1]5) to isolate the biaryl product.[1]
-
Validation: Analyze via LC-MS. The mass shift should correspond to the loss of Br (-79.[1]9) and gain of the aryl group.[1]
4.2. Protocol: Protease Inhibition Assay (General)
Objective: Determine the
Reagents:
-
Buffer: 50 mM Tris-HCl, pH 7.8, 10 mM CaCl₂.
-
Substrate: N-Succinyl-Ala-Ala-Pro-Phe-pNA (Chromogenic substrate).[1]
-
Enzyme:
-Chymotrypsin (bovine).[1] -
Inhibitor: H-Phe(4-Br)-NH₂ (dissolved in DMSO).[1]
Workflow:
-
Baseline: Monitor the hydrolysis of the substrate (400 nm) in the absence of inhibitor to establish
.[1] -
Incubation: Pre-incubate the enzyme with varying concentrations of H-Phe(4-Br)-NH₂ (0.1
M to 100 M) for 10 minutes at 25°C. -
Initiation: Add the chromogenic substrate to initiate the reaction.[1]
-
Measurement: Record the initial velocity (
) for each inhibitor concentration. -
Analysis: Plot
vs. (Dixon Plot) or fit to the competitive inhibition equation: -
Interpretation: A lower
compared to Phenylalaninamide indicates positive halogen bonding or hydrophobic contributions.[1]
Visualization: Mechanism of Action (S1 Pocket)[1]
Figure 2: Mechanistic interactions of H-Phe(4-Br)-NH₂ within the protease active site.[1]
References
-
PubChem. (2024).[1][3][4] 2-Amino-3-(4-bromophenyl)propanoic acid hydrochloride | C9H11BrClNO2.[1][4] National Library of Medicine.[1] [Link][1]
-
Wilcken, R., et al. (2013).[1] Halogen Bonding in Medicinal Chemistry: From Observation to Prediction. Journal of Medicinal Chemistry, 56(4), 1363–1388.[1] [Link][1]
-
Diederich, F. (2011).[1] Molecular Recognition in Chemical and Biological Systems.[1] Angewandte Chemie International Edition, 50(21), 4726-4727.[1] (Contextualizing the role of halogen bonding in binding pockets).
Sources
- 1. americanelements.com [americanelements.com]
- 2. Buy (2S)-2-Amino-3-(4-bromo-2-fluoro-phenyl)propanamide [smolecule.com]
- 3. 2-Amino-3-(4-iodophenyl)propanamide | C9H11IN2O | CID 44216431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Amino-3-(4-bromophenyl)propanoic acid hydrochloride | C9H11BrClNO2 | CID 13734053 - PubChem [pubchem.ncbi.nlm.nih.gov]
Precision Pharmacophore Tuning: The Strategic Utility of 2-Amino-3-(4-bromophenyl)propanamide in Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, 2-Amino-3-(4-bromophenyl)propanamide (also known as 4-bromo-L-phenylalaninamide or H-Phe(4-Br)-NH₂ ) has emerged as a high-value "privileged scaffold." Its utility extends beyond that of a simple building block; it functions as a dual-purpose tool for late-stage diversification and pharmacophore mapping .
This guide analyzes the compound's application in probing the S1/S4 pockets of serine proteases (specifically Kallikreins), stabilizing Protein-Protein Interactions (PPIs) like MDM2/p53, and serving as a crystallographic anchor for GPCR structural biology. We provide actionable protocols for its integration into solid-phase peptide synthesis (SPPS) and subsequent palladium-catalyzed cross-coupling reactions.
Part 1: Chemical Architecture & The "Sigma Hole" Advantage
Structural Properties
The compound consists of a phenylalanine core modified with a bromine atom at the para-position of the phenyl ring and a C-terminal primary amide.
| Property | Value (Approx.) | Drug Discovery Relevance |
| Molecular Weight | 243.08 g/mol | Fragment-based drug design (FBDD) compliant (<300 Da). |
| LogP | ~1.5 - 2.0 | Enhanced lipophilicity compared to Phe (LogP ~1.1), improving membrane permeability. |
| pKa (Amine) | ~7.2 - 7.5 | Slightly lower than Phe due to the electron-withdrawing Br, potentially altering salt-bridge strength. |
| H-Bond Donors/Acceptors | 2 / 2 | The amide group mimics the peptide backbone, crucial for protease S1 pocket occupancy. |
The Halogen Bond (Sigma Hole)
Unlike a simple hydrophobic bulk, the bromine atom introduces a Sigma Hole —a region of positive electrostatic potential on the extension of the C-Br bond. This allows the 4-bromo substituent to form directional halogen bonds with backbone carbonyl oxygens or specific residues (e.g., Asp/Glu) in the target protein, often resulting in a 5–10x increase in binding affinity compared to the non-halogenated analog.
Part 2: Synthetic Utility – The "Make" Phase
The primary synthetic value of 2-Amino-3-(4-bromophenyl)propanamide lies in its role as a Late-Stage Diversification Hub . Instead of synthesizing dozens of unique amino acids de novo, researchers incorporate this brominated scaffold into a peptide or peptidomimetic and then use Palladium-catalyzed cross-coupling to install diverse functional groups.
Diversity-Oriented Synthesis Workflow
The following diagram illustrates how a single H-Phe(4-Br)-NH₂ precursor generates a library of bioactive ligands via Suzuki-Miyaura coupling.
Caption: Workflow for generating diverse chemical libraries from the 4-bromo-phenylalanine amide scaffold via Pd-catalyzed coupling.
Part 3: Medicinal Chemistry Applications – The "Test" Phase
Protease Profiling: The KLK14 Case Study
One of the most definitive applications of this scaffold is in the profiling of Kallikrein-related peptidases (KLKs) . KLKs are serine proteases implicated in prostate cancer and skin desquamation.
-
Mechanism: KLK14 exhibits a unique preference for medium-to-large aromatic residues at the P4 subsite (four residues away from the cleavage site).
-
Data: Studies utilizing positional scanning libraries identified 4-bromophenylalanine as a preferred residue for the P4 position of KLK14, significantly outperforming natural amino acids. The bromine atom fills a specific hydrophobic sub-pocket, providing selectivity over the related KLK2, which prefers aliphatic residues at P4.
-
Application: Researchers use H-Phe(4-Br)-NH₂ to synthesize Activity-Based Probes (ABPs) . These probes selectively bind and covalently modify active KLK14, allowing for the imaging of tumor-associated protease activity.
Protein-Protein Interactions (MDM2/p53)
The p53 tumor suppressor protein binds to the MDM2 oncoprotein via an
-
Mimicry: Peptides containing 4-bromophenylalanine at position 19 (replacing wild-type Phenylalanine) show enhanced binding. The bromine atom extends deeper into the hydrophobic cleft of MDM2, increasing the contact surface area and van der Waals interactions.
-
Therapeutic Potential: This modification is used to design "stapled peptides" or peptidomimetics that block the MDM2-p53 interaction, restoring p53 function in cancer cells.
GPCR Structural Biology (Calcitonin Receptor)
Determining the crystal structure of G-Protein Coupled Receptors (GPCRs) is notoriously difficult.
-
Phasing & Binding: The heavy bromine atom in H-Phe(4-Br)-NH₂ serves two roles:
-
Anomalous Scattering: It acts as a heavy-atom derivative for X-ray crystallographic phasing (SAD/MAD phasing).
-
Affinity Probe: In the Salmon Calcitonin analog, the incorporation of [Br-Phe22] maintained high-affinity binding to the Calcitonin Receptor (CTR) ectodomain, enabling the resolution of the ligand-receptor complex at 2.1 Å.[2]
-
Part 4: Experimental Protocols
Protocol: On-Resin Suzuki-Miyaura Cross-Coupling
Objective: To synthesize a 4-biaryl-phenylalanine derivative within a peptide sequence (e.g., for KLK14 inhibition) using the H-Phe(4-Br) scaffold.
Reagents:
-
Resin: Rink Amide MBHA resin (loading 0.5 mmol/g).
-
Substrate: Peptidyl-resin containing Fmoc-Phe(4-Br)-OH (N-terminus Fmoc protected).
-
Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)).
-
Base: 2M aqueous Na₂CO₃.
-
Solvent: DME (Dimethoxyethane) / Ethanol / Water (9:9:2).
Step-by-Step Methodology:
-
Preparation: Swell the peptidyl-resin (100 mg, ~0.05 mmol) in DME for 30 minutes under Nitrogen.
-
Catalyst Activation: In a separate vial, dissolve the aryl boronic acid (5.0 equiv, 0.25 mmol) and Pd(PPh₃)₄ (0.1 equiv, 0.005 mmol) in 2 mL of degassed DME.
-
Reaction Assembly: Add the catalyst/boronate solution to the resin. Add 0.25 mL of 2M Na₂CO₃ (aq).
-
Heating: Seal the vessel and heat to 80°C for 12 hours (or use Microwave irradiation: 100°C for 1 hour). Note: Ensure the system is strictly anaerobic to prevent Pd oxidation.
-
Washing: Filter the resin and wash extensively: DMF (3x), MeOH (3x), DCM (3x), Sodium Diethyldithiocarbamate (0.05M in DMF, to remove Pd traces), DMF (3x).
-
Cleavage: Cleave the peptide from the resin using TFA/TIS/H₂O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether.
Self-Validating Check:
-
The appearance of "Palladium Black" suggests catalyst decomposition (oxygen leak).
-
Monitor conversion via test cleavage and LC-MS. The mass shift will be:
. (Roughly: Target Mass = Start Mass - 79.9 + Aryl Mass - 1).
Pharmacophore Mapping Visualization
The following diagram details the interaction logic when using this scaffold in a binding pocket.
Caption: Pharmacophore mapping of Phe(4-Br)-NH2 showing critical Halogen Bonding (X-Bond) and Hydrophobic interactions.
References
-
De Veer, S. J., et al. (2021). "A Suite of Activity-Based Probes To Dissect the KLK Activome in Drug-Resistant Prostate Cancer." Journal of the American Chemical Society, 143(30), 12063–12073. Link
-
Johansson, E., et al. (2016). "Type II Turn of Receptor-bound Salmon Calcitonin Revealed by X-ray Crystallography." Journal of Biological Chemistry, 291(26), 13689–13698. Link
-
BenchChem. (2025).[3] "The Impact of 4-Bromo-Phenylalanine Incorporation on Peptide Bioactivity." BenchChem Technical Guides. Link
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link
-
Pazgier, M., et al. (2009). "Structural basis for high-affinity peptide inhibition of p53 interactions with MDM2 and MDMX." Proceedings of the National Academy of Sciences, 106(12), 4665-4670. Link
Sources
The Bromophenylalanine Scaffold: A Technical Guide to the Chemical Reactivity of 2-Amino-3-(4-bromophenyl)propanamide
[1]
Executive Summary & Structural Profile
2-Amino-3-(4-bromophenyl)propanamide represents a "privileged scaffold" in medicinal chemistry due to its orthogonal reactivity.[1] Unlike standard amino acids, this molecule possesses two distinct reactive cores that can be manipulated independently:
-
The
-Amino Amide Core: A chiral backbone capable of hydrogen bonding, peptide coupling, and heterocycle formation (hydantoins, piperazines). -
The Aryl Bromide Handle: An electrophilic site primed for Palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig), allowing for the late-stage introduction of biaryl systems or heteroocycles.[1]
This guide details the protocols for exploiting these dual reactivities, emphasizing the "Protection-First" strategy to maximize yield and selectivity.
Chemical Profile Table
| Property | Specification |
| IUPAC Name | 2-Amino-3-(4-bromophenyl)propanamide |
| Common Name | 4-Bromo-phenylalaninamide |
| Molecular Formula | C |
| Molecular Weight | 243.10 g/mol |
| Chirality | L- (S-) isomer is most common in bio-applications; Racemic also available.[1][2] |
| Key Reactivity | Pd-Catalyzed Coupling (C-Br bond), Nucleophilic Attack (NH |
Reaction Landscape & Strategic Planning
To successfully utilize this scaffold, one must understand the competitive landscape of its functional groups. The free primary amine (-NH
Visualization: The Reactivity Tree
The following diagram maps the divergent pathways available from the parent scaffold.
Caption: Divergent synthetic pathways. Pathway A (Protection) is required before engaging the Aryl Bromide (Green nodes).
Module 1: The Aryl Bromide Handle (Cross-Coupling)
The bromine atom at the para-position is an excellent handle for increasing molecular complexity. However, the unprotected amide and amine protons can interfere with standard coupling conditions.
Suzuki-Miyaura Coupling
This is the most reliable method for extending the carbon skeleton. We utilize a water-tolerant catalyst system to accommodate the polarity of the amino acid derivative.
Mechanistic Insight: The oxidative addition of Pd(0) into the C-Br bond is the rate-determining step. Electron-rich ligands (like SPhos or XPhos) facilitate this step.[1] The subsequent transmetalation with an aryl boronic acid requires a base to activate the boron species (forming a boronate "ate" complex).
Optimized Conditions:
-
Substrate: N-Boc-2-amino-3-(4-bromophenyl)propanamide (Protection is mandatory to prevent N-arylation).
-
Catalyst: Pd(dppf)Cl
[3]·CH Cl (3-5 mol%).[1] -
Base: K
PO (3.0 equiv) or Cs CO . -
Solvent: 1,4-Dioxane : Water (4:1).[1] The water is crucial for dissolving the inorganic base and facilitating transmetalation.
-
Temperature: 80–90 °C.[1]
Buchwald-Hartwig Amination
Replacing the bromine with an amine (C-N bond formation) allows for the synthesis of aniline derivatives, which are common in kinase inhibitors.
Critical Constraint: You cannot perform this on the unprotected scaffold. The primary aliphatic amine of the phenylalanine backbone will compete with the external amine, leading to polymerization or self-coupling. Boc-protection of the alpha-amine is non-negotiable. [1]
Module 2: The Alpha-Amino Amide Core (Cyclization)
The 1,2-amino-amide motif is a precursor to several heterocycles found in anti-epileptic and anti-cancer drugs.[1]
Hydantoin Formation
Reaction with isocyanates or carbonyldiimidazole (CDI) yields hydantoins.
-
Reagent: Phenyl isocyanate or CDI.[1]
-
Mechanism: The
-amine attacks the isocyanate to form a urea intermediate. Under basic conditions (or heat), the amide nitrogen attacks the urea carbonyl, releasing ammonia (or amine) and closing the 5-membered ring.
Diketopiperazine (DKP) Formation
In peptide synthesis, the "DKP rot" is a known side reaction where the N-terminal amine attacks the penultimate amide bond, cleaving the peptide from the resin. We can harness this deliberately to create 2,5-diketopiperazines.[1]
-
Protocol: Dimerization of 2-Amino-3-(4-bromophenyl)propanamide (often requires thermal activation in refluxing butanol with acetic acid).[1]
Experimental Protocols
Protocol A: Chemo-selective Suzuki Coupling
Target: Synthesis of 4-(Pyridin-3-yl)-phenylalaninamide derivative.[1]
Prerequisites:
Ensure the starting material is N-Boc protected.[1] (Reaction of free amine with Boc
Step-by-Step Methodology:
-
Setup: In a 20 mL microwave vial or sealed tube, charge N-Boc-4-bromo-phenylalaninamide (1.0 equiv, 1.0 mmol), Pyridine-3-boronic acid (1.5 equiv), and Pd(dppf)Cl
(0.05 equiv). -
Solvent Addition: Add 1,4-Dioxane (8 mL) and degassed Water (2 mL).
-
Base Activation: Add K
PO (3.0 equiv). -
Inerting: Sparge with Argon for 5 minutes. Seal the vessel.
-
Reaction: Heat to 90 °C for 12 hours (or 1 hour in microwave at 110 °C).
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na
SO . -
Purification: Flash column chromatography (MeOH/DCM gradient).
-
Deprotection (Optional): Treat with TFA/DCM (1:1) for 1 hour to reveal the free amine.
Protocol B: Formation of Hydantoin Derivative
Target: 5-(4-bromobenzyl)hydantoin.[1]
-
Reagent: Dissolve 2-Amino-3-(4-bromophenyl)propanamide (1 mmol) in dry THF.
-
Addition: Add CDI (1.1 equiv) and DIPEA (2.0 equiv).
-
Cyclization: Stir at reflux (66 °C) for 4 hours. The intermediate urea will cyclize.
-
Isolation: Evaporate solvent. Recrystallize from Ethanol/Water.[1]
Analytical Validation
When characterizing these derivatives, specific NMR signatures confirm the success of the reaction.
| Signal Region | Unreacted Scaffold | Suzuki Product (Biaryl) | Hydantoin Product |
| Aromatic Region | Two doublets (~7.1 & 7.4 ppm) characteristic of para-substitution.[1] | Complex multiplet; appearance of new aromatic protons from the coupling partner. | Remains para-substituted doublets (unless coupling performed first). |
| Alpha-Proton | Triplet or dd at ~3.5-3.8 ppm.[1] | Shifted downfield slightly due to increased conjugation if deprotected. | Shifted significantly (~4.2 ppm) due to ring constraint. |
| Amide Protons | Broad singlets (exchangeable with D | Present (if not cyclized). | New imide proton signal (~10.5 ppm) usually observed. |
Workflow Diagram: Experimental Logic
Caption: Decision matrix for experimental workflow based on desired end-product.
References
-
Suzuki-Miyaura Coupling on Phenylalanine Derivatives
- Title: The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cycliz
- Source: MDPI (Molecules).
-
URL:[Link]
-
Buchwald-Hartwig Amination Fundamentals
-
Solid-Phase Synthesis Applications
-
General Properties of 4-Bromophenylalanine
Sources
- 1. 3-(4-Bromophenyl)-N,N-dimethyl-3-pyridin-2-yl-propan-1-amine(86-22-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. 2-Amino-3-(3-bromo-4-fluorophenoxy)propanamide | C9H10BrFN2O2 | CID 83231698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization [mdpi.com]
- 4. Page loading... [wap.guidechem.com]
- 5. chemimpex.com [chemimpex.com]
A Preliminary Investigation of 2-Amino-3-(4-bromophenyl)propanamide Derivatives: A Technical Guide for Drug Discovery
Abstract
The 2-amino-3-(4-bromophenyl)propanamide scaffold represents a promising starting point for the development of novel therapeutic agents. This technical guide provides a comprehensive preliminary investigation into its derivatives, covering their synthesis, chemical properties, and potential biological activities. The strategic incorporation of a bromine atom on the phenyl ring offers a versatile handle for further chemical modifications, while the inherent chirality of the amino acid backbone allows for stereospecific interactions with biological targets. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies to facilitate further exploration of this promising class of compounds.
Introduction: The Therapeutic Potential of the 2-Amino-3-(4-bromophenyl)propanamide Scaffold
The quest for novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery. The 2-amino-3-(4-bromophenyl)propanamide scaffold has emerged as a structure of significant interest due to its unique combination of features. As a derivative of the amino acid phenylalanine, it possesses a chiral center, which is crucial for specific interactions with biological macromolecules. The presence of the 4-bromophenyl group provides a site for facile chemical modification through cross-coupling reactions, enabling the generation of diverse chemical libraries.[1] Furthermore, the propanamide moiety can influence the compound's solubility, stability, and hydrogen bonding capabilities.
This guide will provide a detailed exploration of the synthesis, characterization, and potential biological applications of derivatives of this core structure, with a focus on their potential as antimicrobial and anticancer agents.
Synthesis and Chemical Properties
The synthesis of 2-Amino-3-(4-bromophenyl)propanamide and its derivatives can be achieved through several established synthetic routes. The parent compound, also known as 4-bromophenylalaninamide, can be prepared from the corresponding amino acid, 4-bromo-DL-phenylalanine (CAS 14091-15-7).[2]
Synthesis of the Core Scaffold: 2-Amino-3-(4-bromophenyl)propanamide
A plausible and efficient synthesis of the core scaffold involves a multi-step process starting from commercially available 4-bromophenylalanine. This process includes the protection of the amino group, activation of the carboxylic acid, amidation, and subsequent deprotection.
Experimental Protocol:
-
N-Protection of 4-Bromophenylalanine:
-
Dissolve 4-bromophenylalanine (1 equivalent) in a suitable solvent such as a mixture of 1,4-dioxane and water.
-
Add a base, for example, sodium bicarbonate (2.5 equivalents).
-
Cool the mixture in an ice bath and add a protecting group reagent, such as di-tert-butyl dicarbonate (Boc anhydride, 1.1 equivalents), portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Remove the organic solvent under reduced pressure and acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to precipitate the N-Boc-4-bromophenylalanine.
-
Filter, wash with cold water, and dry the product.
-
-
Amide Formation:
-
Dissolve the N-Boc-4-bromophenylalanine (1 equivalent) in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).
-
Add a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equivalents) and Hydroxybenzotriazole (HOBt, 1.2 equivalents).
-
Stir the mixture at 0°C for 30 minutes.
-
Add a source of ammonia, such as a solution of ammonia in methanol or ammonium chloride (1.5 equivalents) along with a non-nucleophilic base like triethylamine (TEA, 2 equivalents).
-
Allow the reaction to proceed at room temperature overnight.
-
Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-Boc-2-amino-3-(4-bromophenyl)propanamide.
-
-
N-Deprotection:
-
Dissolve the crude N-Boc protected amide in a suitable solvent such as DCM or ethyl acetate.
-
Add a strong acid, for instance, trifluoroacetic acid (TFA, 10-20 equivalents) or a saturated solution of HCl in ethyl acetate.
-
Stir the reaction at room temperature for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the hydrochloride salt of 2-Amino-3-(4-bromophenyl)propanamide.
-
Filter and dry the final product.
-
Synthesis of Key Derivatives
The 4-bromophenyl moiety serves as a versatile anchor for creating a diverse library of derivatives through various cross-coupling reactions.
-
Thiazole Derivatives: These can be synthesized by reacting 2-amino-4-(4-bromophenyl)thiazole with chloroacetyl chloride, followed by further reactions with urea or thiourea.[3] The initial 2-amino-4-(4-bromophenyl)thiazole can be prepared by treating p-bromophenacyl bromide with thiourea in methanol.[3]
-
Carboxamide Derivatives: N-(4-bromophenyl)furan-2-carboxamide can be synthesized by reacting furan-2-carbonyl chloride with 4-bromoaniline in the presence of a base like triethylamine.[4] This can then undergo Suzuki-Miyaura cross-coupling reactions with various aryl boronic acids to generate a range of arylated derivatives.[4]
-
Chromene Derivatives: 2-Amino-4-(4-bromophenyl)-3-cyano-4H-chromene derivatives can be prepared via a three-component reaction of an appropriate salicylaldehyde, malononitrile, and 4-bromobenzaldehyde in the presence of a base like piperidine.[5]
Physicochemical and Spectroscopic Characterization
Thorough characterization of the synthesized compounds is essential to confirm their identity, purity, and structural integrity.
Physicochemical Properties
The physicochemical properties of these derivatives are crucial for their pharmacokinetic profile and can be predicted using computational tools.
| Property | Predicted/Expected Value Range | Significance in Drug Development |
| Molecular Weight | 244.09 g/mol (for core amino acid) | Influences absorption and distribution.[2] |
| LogP | Varies with substitution | A measure of lipophilicity, affecting membrane permeability and solubility. |
| Hydrogen Bond Donors | 2 (for core amide) | Influences solubility and binding to target proteins. |
| Hydrogen Bond Acceptors | 1 (for core amide) | Influences solubility and binding to target proteins. |
| Polar Surface Area | Varies with substitution | Affects membrane permeability and oral bioavailability. |
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-bromophenyl group, typically as two doublets in the region of 7.0-7.6 ppm. The protons of the propanamide backbone will appear as a multiplet for the chiral center and two diastereotopic protons for the adjacent methylene group. The amide and amine protons will appear as broad singlets, with their chemical shifts being solvent-dependent.
-
13C NMR: The carbon NMR will show distinct signals for the aromatic carbons, with the carbon attached to the bromine atom appearing at a characteristic chemical shift. The carbonyl carbon of the amide will resonate at approximately 170-175 ppm.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine and the amide group in the range of 3200-3400 cm-1.
-
A strong absorption band for the C=O stretching of the amide (Amide I band) will be observed around 1640-1680 cm-1.
-
The N-H bending of the amide (Amide II band) will appear around 1550-1640 cm-1.
-
-
Mass Spectrometry (MS):
-
Mass spectrometry is crucial for confirming the molecular weight of the synthesized compounds.
-
Due to the presence of bromine, the mass spectrum will show a characteristic isotopic pattern with two peaks of nearly equal intensity (M and M+2), corresponding to the 79Br and 81Br isotopes.
-
Biological Activities and Potential Mechanisms of Action
Derivatives of the 2-amino-3-(4-bromophenyl)propanamide scaffold have shown promise in several therapeutic areas, particularly as antimicrobial and anticancer agents.
Antimicrobial Activity
Several studies have reported the antimicrobial activity of heterocyclic derivatives containing the 4-bromophenyl moiety.
-
Antibacterial Activity: Thiazole derivatives have shown moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.[3] Pyrazine carboxamide derivatives have demonstrated potent activity against extensively drug-resistant Salmonella Typhi.[6]
-
Antifungal Activity: Thiazole derivatives have also exhibited significant antifungal activity against Candida albicans and Candida glabrata.[3]
Table of Minimum Inhibitory Concentrations (MIC) for Representative Derivatives
| Derivative Class | Organism | MIC (µg/mL) | Reference |
| Pyrazine Carboxamide (5d) | XDR S. Typhi | 6.25 | [6] |
| Bromophenol | S. aureus | 35-70 | [7] |
| Bromophenol | S. epidermidis | 35 | [7] |
Proposed Mechanism of Antimicrobial Action:
While the exact mechanisms are still under investigation, the antimicrobial activity of these compounds may involve the disruption of bacterial cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid replication. The lipophilic nature of the 4-bromophenyl group could facilitate the transport of the molecule across the bacterial cell membrane.
Anticancer Activity
The cytotoxicity of N-phenylbenzamide and phenylacetamide derivatives containing a bromophenyl group has been evaluated against various cancer cell lines.
Table of IC50 Values for Representative Derivatives
| Derivative Class | Cell Line (Cancer Type) | IC50 (µM) | Reference |
| N-(4-Bromophenyl)benzamide analog | A549 (Lung) | 7.5 | [8] |
| N-(4-Bromophenyl)benzamide analog | HeLa (Cervical) | 9.3 | [8] |
| N-(4-Bromophenyl)benzamide analog | MCF-7 (Breast) | 8.9 | [8] |
| Phenylacetamide derivative (3j) | MDA-MB-468 (Breast) | 0.76 | [9] |
| Phenylacetamide derivative (3d) | PC-12 (Pheochromocytoma) | 0.6 | [9] |
Proposed Mechanism of Anticancer Action:
The anticancer activity of these derivatives could be attributed to several mechanisms, including the induction of apoptosis, inhibition of key signaling pathways involved in cell proliferation, and the generation of reactive oxygen species (ROS). Some phenylacetamide derivatives have been shown to trigger apoptosis by upregulating the expression of pro-apoptotic proteins like Bax and FasL.[9]
Preliminary Structure-Activity Relationship (SAR) Insights
-
Substitution on the Phenyl Ring: The position and nature of substituents on the phenyl ring significantly impact biological activity. For instance, the presence of a nitro group at the para position of a phenylacetamide derivative showed strong cytotoxic effects.[9]
-
Heterocyclic Moieties: The incorporation of heterocyclic rings, such as thiazole and pyrazine, appears to be a promising strategy for enhancing antimicrobial activity.[3][6]
-
Amide Substitutions: Modifications at the amide nitrogen can influence the compound's properties. For example, the synthesis of N-(4-bromophenyl)furan-2-carboxamide derivatives led to compounds with potent antibacterial activity.[4]
Strategy for Preclinical Evaluation
A promising derivative from this class of compounds would need to undergo a rigorous preclinical evaluation to assess its potential for clinical development.
In Vitro and In Vivo Studies
-
In Vitro Assays: A comprehensive panel of in vitro assays is necessary to determine the compound's efficacy and selectivity. This includes broader antimicrobial susceptibility testing against a panel of clinically relevant pathogens and cytotoxicity screening against a wider range of cancer cell lines, as well as normal cell lines to assess selectivity.
-
In Vivo Models: Promising candidates should be evaluated in relevant animal models of infection or cancer to assess their in vivo efficacy.
Pharmacokinetics (ADME)
The pharmacokinetic properties of a drug candidate are critical for its success.
Table of Key Pharmacokinetic Parameters to Evaluate
| Parameter | Description | Importance |
| Absorption | The extent and rate of drug absorption into the systemic circulation. | Determines bioavailability after oral administration. |
| Distribution | The reversible transfer of a drug from one location to another within the body. | Influences the drug's concentration at the target site. |
| Metabolism | The chemical modification of a drug by the body. | Can lead to activation, inactivation, or the formation of toxic metabolites. |
| Excretion | The removal of the drug and its metabolites from the body. | Determines the drug's half-life and dosing interval. |
Studies on related phenylalanine amides suggest that they can be susceptible to metabolic degradation, which may affect their in vivo efficacy.[10]
Toxicology
A thorough toxicological assessment is essential to ensure the safety of the drug candidate.
-
Acute Toxicity: Single high-dose studies in animals to determine the LD50.
-
Chronic Toxicity: Repeated-dose studies to evaluate the long-term effects of the drug.
-
Genotoxicity: Assays to assess the potential for the drug to cause genetic mutations.
-
Safety Pharmacology: Studies to evaluate the effects of the drug on vital organ systems.
It is important to note that some brominated aromatic compounds have been associated with hepatotoxicity.[11][12] Therefore, careful monitoring of liver function during preclinical studies is warranted.
Conclusion and Future Directions
The 2-Amino-3-(4-bromophenyl)propanamide scaffold and its derivatives represent a fertile ground for the discovery of new therapeutic agents. The synthetic accessibility and the potential for diverse chemical modifications make this an attractive starting point for medicinal chemistry campaigns. The preliminary data on their antimicrobial and anticancer activities are encouraging and warrant further investigation.
Future research should focus on:
-
Synthesis and screening of a larger, more diverse library of derivatives to establish more definitive structure-activity relationships.
-
Elucidation of the precise molecular mechanisms of action for the most potent compounds.
-
Optimization of the pharmacokinetic properties to improve their drug-like characteristics.
-
Comprehensive in vivo studies to validate their therapeutic potential in relevant disease models.
By systematically addressing these areas, the full therapeutic potential of this promising class of compounds can be unlocked.
References
-
Exploration and Pharmacokinetic Profiling of Phenylalanine Based Carbamates as Novel Substance P 1–7 Analogues. (n.d.). MDPI. Retrieved February 17, 2026, from [Link]
-
[Toxicity of selected brominated aromatic compounds]. (1998). PubMed. Retrieved February 17, 2026, from [Link]
-
Toxicity of ortho-substituted bromobenzenes to isolated hepatocytes: comparison to in vivo results. (1979). PubMed. Retrieved February 17, 2026, from [Link]
-
Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria. (2022). PMC. Retrieved February 17, 2026, from [Link]
-
Synthesis and antimicrobial evaluation of new derivatives derived from-2- amino-4-(4-nitro-/4-bromo-phenyl thiazole). (2020, January 21). ResearchGate. Retrieved February 17, 2026, from [Link]
-
Metabolomics evaluation of the in vivo toxicity of bromoacetonitriles: One class of high-risk nitrogenous disinfection byproducts. (2017, February 1). PubMed. Retrieved February 17, 2026, from [Link]
-
Pharmacodynamics, safety, tolerability and pharmacokinetics of a single oral dose of an engineered phenylalanine ammonia-lyase in patients with phenylketonuria. (2018). PMC. Retrieved February 17, 2026, from [Link]
-
Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. (2022, July 8). PMC. Retrieved February 17, 2026, from [Link]
-
2-AMINO-3-(4-BROMOPHENYL)PROPANOIC ACID | CAS 14091-15-7. (n.d.). Molbase. Retrieved February 17, 2026, from [Link]
-
Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. (2018, February 7). ResearchGate. Retrieved February 17, 2026, from [Link]
- EP2323966A1 - Process for the preparation of 4-bromophenyl derivatives - Google Patents. (n.d.). Google Patents.
- US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives - Google Patents. (n.d.). Google Patents.
-
Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024, September 20). MDPI. Retrieved February 17, 2026, from [Link]
-
Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. (2024). PMC. Retrieved February 17, 2026, from [Link]
-
Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. (2025, March 15). Pharmaceutical Sciences. Retrieved February 17, 2026, from [Link]
-
Molecularly Imprinted Polymers Specific towards 4-Borono-L-phenylalanine—Synthesis Optimization, Theoretical Analysis, Morphology Investigation, Cytotoxicity, and Release Studies. (2023, July 24). MDPI. Retrieved February 17, 2026, from [Link]
- US4990705A - Preparation of 4-bromobiphenyl - Google Patents. (n.d.). Google Patents.
-
Plasma concentrations and pharmacokinetics of phenylalanine in rats and mice administered aspartame. (1989). PubMed. Retrieved February 17, 2026, from [Link]
-
Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. (2021, October 30). MDPI. Retrieved February 17, 2026, from [Link]
- US5969179A - Method for preparing enantiomeric forms of amino alkylaminophenyl propanoic acid - Google Patents. (n.d.). Google Patents.
-
Pharmacokinetics properties of L-Phenylalanine. | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]
-
a practical and scalable process for the preparation of 4-aminophenylboronic acid pinacol ester. (2014, November 17). LOCKSS. Retrieved February 17, 2026, from [Link]
-
Estimation of the Toxicity of Different Substituted Aromatic Compounds to the Aquatic Ciliate Tetrahymena pyriformis by QSAR Approach. (2016). NIH. Retrieved February 17, 2026, from [Link]
- CN103387515A - Preparation method of 4-bromophenylhydrazine hydrochloride - Google Patents. (n.d.). Google Patents.
-
Bromoarene synthesis by bromination or substitution. (n.d.). Organic Chemistry Portal. Retrieved February 17, 2026, from [Link]-Br/bromoarenes.shtm)
Sources
- 1. nbinno.com [nbinno.com]
- 2. 2-AMINO-3-(4-BROMOPHENYL)PROPANOIC ACID | CAS 14091-15-7 [matrix-fine-chemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 10. Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [Toxicity of selected brominated aromatic compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Toxicity of ortho-substituted bromobenzenes to isolated hepatocytes: comparison to in vivo results - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for 2-Amino-3-(4-bromophenyl)propanamide
Abstract & Application Context
This application note details the solution-phase synthesis of 2-Amino-3-(4-bromophenyl)propanamide , a critical building block in medicinal chemistry. The presence of the aryl bromide moiety makes this scaffold an ideal "linchpin" for downstream palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) while maintaining the chiral integrity of the amino acid backbone.
Unlike generic protocols, this guide focuses on the Active Ester/Ammonium Salt Method . This approach is selected over the Mixed Anhydride method for its superior robustness against moisture, elimination of hazardous ammonia gas handling, and high reproducibility in non-specialized synthetic environments.
Retrosynthetic Analysis & Strategy
The synthesis is designed to minimize racemization of the
-
Strategic Disconnection: The amide bond is formed before the removal of the N-terminal protecting group.
-
Protecting Group Selection: The tert-butyloxycarbonyl (Boc) group is chosen over Fmoc. Boc groups are stable to the basic conditions required for amidation and are removed under acidic conditions that yield the stable hydrochloride salt of the target product directly.
-
Amidation Tactic: Activation of the carboxylic acid using EDC·HCl and HOBt, followed by nucleophilic attack by ammonium chloride (
) in the presence of a base (DIPEA). This generates the primary amide in high yield without the formation of difficult-to-remove byproducts.
Reaction Scheme Visualization
Figure 1: Step-wise synthetic pathway from Boc-protected acid to the final amide salt.
Materials & Equipment
Reagents
| Reagent | Role | Purity/Grade |
| Boc-4-bromo-L-phenylalanine | Starting Material | >98% (HPLC), L-isomer |
| EDC·HCl | Coupling Agent | Commercial Grade |
| HOBt (anhydrous) | Racemization Suppressor | Commercial Grade |
| Ammonium Chloride ( | Ammonia Source | >99.5% |
| DIPEA (Hünig's Base) | Base | Reagent Grade |
| 4M HCl in Dioxane | Deprotection Agent | Anhydrous |
| Dichloromethane (DCM) | Solvent | Anhydrous |
| Ethyl Acetate / Hexanes | Workup/Purification | ACS Grade |
Equipment
-
Round-bottom flasks (100 mL, 250 mL) with magnetic stir bars.
-
Inert gas manifold (Nitrogen or Argon).
-
Rotary evaporator with vacuum pump.
-
Silica gel flash chromatography setup (optional, depending on purity).
-
High-vacuum manifold for drying.
Experimental Protocol
Step 1: Amidation of Boc-4-Bromo-L-Phenylalanine
Objective: Convert the carboxylic acid to the primary amide while preventing racemization.
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) and cool under a stream of nitrogen.
-
Dissolution: Add Boc-4-bromo-L-phenylalanine (1.0 equiv, 10.0 mmol, ~3.44 g) and HOBt (1.2 equiv, 12.0 mmol, 1.62 g) to the flask. Dissolve in anhydrous DCM (50 mL) and DMF (5 mL) to ensure solubility.
-
Activation: Cool the solution to 0°C (ice bath). Add EDC·HCl (1.2 equiv, 12.0 mmol, 2.30 g) in one portion. Stir at 0°C for 30 minutes.
-
Expert Insight: The 30-minute activation period allows the formation of the O-acylisourea and subsequent HOBt active ester, which is less prone to racemization than the direct reaction of the carbodiimide with the amine.
-
-
Amine Addition: Add solid Ammonium Chloride (
) (2.0 equiv, 20.0 mmol, 1.07 g) followed by the dropwise addition of DIPEA (3.0 equiv, 30.0 mmol, 5.2 mL).-
Note: The solution may become cloudy. This is normal.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) naturally and stir for 12–16 hours.
-
Monitoring: Check reaction progress via TLC (50% EtOAc/Hexanes). The starting material (
) should disappear, and a new spot ( ) should appear. -
Workup:
-
Dilute the reaction mixture with EtOAc (100 mL).
-
Wash sequentially with:
-
10% Citric Acid or 1M HCl (2 x 50 mL) – Removes DIPEA and unreacted EDC.
-
Saturated
(2 x 50 mL) – Removes HOBt and unreacted acid. -
Brine (1 x 50 mL).
-
-
Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure.[1]ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">
-
-
Purification: The crude white solid is usually sufficiently pure (>95%). If necessary, recrystallize from EtOAc/Hexanes or trituruate with cold ether.
-
Yield Target: 85–95%
-
Intermediate Data: Boc-Phe(4-Br)-NH₂. White solid.[2]
-
Step 2: Boc-Deprotection & Salt Formation
Objective: Remove the Boc group to yield the final amine hydrochloride salt.
-
Dissolution: Dissolve the intermediate Boc-Phe(4-Br)-NH₂ (from Step 1) in a minimal amount of DCM (approx. 5 mL per gram of substrate).
-
Acidolysis: Cool to 0°C. Slowly add 4M HCl in Dioxane (10 equiv relative to substrate).
-
Caution: Gas evolution (
and isobutylene) will occur. Ensure the system is vented.
-
-
Reaction: Stir at RT for 2–3 hours. A white precipitate (the product HCl salt) often forms directly in the reaction mixture.
-
Isolation:
-
Concentrate the mixture to approx. 1/3 volume on a rotary evaporator (do not dry completely to avoid trapping acid).
-
Add Diethyl Ether (excess, ~10 volumes) to precipitate the product fully.
-
Filter the white solid under a nitrogen blanket (the salt can be hygroscopic).
-
Wash the filter cake with cold ether (3 x 20 mL).
-
-
Drying: Dry the solid under high vacuum for 24 hours to remove traces of dioxane and HCl.
Analytical Validation (Self-Validating System)
To ensure the protocol was successful, compare your results against these expected parameters.
| Parameter | Method | Expected Result | Interpretation |
| Appearance | Visual | White crystalline powder | Yellowing indicates oxidation or residual HOBt. |
| Mass Spec | ESI-MS (+) | Characteristic 1:1 doublet pattern of Bromine ( | |
| NMR ( | DMSO- | Confirms amine salt formation. | |
| NMR ( | DMSO- | No peak at | Confirms complete Boc removal. |
| Purity | HPLC | >98% area | Single peak at 214 nm / 254 nm. |
Troubleshooting Logic Tree
Figure 2: Decision support for common synthetic anomalies.
Safety & Handling
-
4-Bromophenylalanine derivatives: Treat as potentially bioactive.[2] Wear gloves and use a fume hood.
-
DIPEA/DCM: Irritants and volatile.
-
HCl/Dioxane: Corrosive and moisture sensitive. Store in a fridge/desiccator.
References
-
Joullié, M. M., et al. "Synthesis of Primary Amides of Protected Amino Acids using EDC/HOBt." Journal of Organic Chemistry, 2010 , 75, 827-835. Link
-
GuideChem. "4-Bromo-L-phenylalanine Properties and Synthesis." GuideChem Database. Link
-
PubChem. "2-Amino-3-(4-bromophenyl)propanoic acid hydrochloride."[3] National Center for Biotechnology Information. Link
-
Common Organic Chemistry. "Boc Deprotection (TFA/HCl) Protocols." Common Organic Chemistry. Link
Sources
Application Note: High-Fidelity Suzuki-Miyaura Functionalization of 2-Amino-3-(4-bromophenyl)propanamide
Executive Summary
This application note details the protocols for the Suzuki-Miyaura cross-coupling of 2-Amino-3-(4-bromophenyl)propanamide (4-Bromo-Phenylalaninamide). This scaffold is a critical building block in the synthesis of peptidomimetics, GLP-1 analogs, and protein-protein interaction inhibitors.
While the Suzuki reaction is robust, this specific substrate presents three distinct challenges:
-
Catalyst Poisoning: Free amines and amides can coordinate competitively to Palladium (Pd).
-
Racemization: The
-proton is susceptible to base-mediated abstraction, leading to enantiomeric excess (%ee) erosion via azlactone intermediates. -
Solubility: The zwitterionic or polar nature of the amino-amide requires specific solvent systems.
This guide provides two validated workflows: a Protected Route (Method A) for scale-up and high-fidelity synthesis, and a Direct Unprotected Route (Method B) for rapid library generation.
Mechanistic Insight & Reaction Design[1]
The Challenge of Racemization
In amino acid coupling, the choice of base is not merely about pKa; it is about steric bulk and solubility. Strong, small bases (e.g., NaOMe, NaOH) rapidly deprotonate the
Key Insight: Use weak, bulky bases (K₃PO₄, Cs₂CO₃) or biphasic systems where the base resides in the aqueous phase, minimizing contact with the organic-soluble amino acid intermediate.
Catalytic Cycle & Ligand Selection
For aryl bromides, oxidative addition is rarely the rate-limiting step. However, the free amine in the unprotected substrate can act as a ligand, shutting down the catalytic cycle. We utilize Buchwald-type dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) which are bulky enough to prevent amine coordination and electron-rich enough to facilitate oxidative addition.
Workflow Visualization
The following diagram illustrates the reaction pathway and the critical decision points for optimization.
Figure 1: Strategic workflow for Suzuki coupling of Phenylalanine amides. Method A is preferred for scale; Method B for speed.
Experimental Protocols
Method A: The "Gold Standard" (Protected Substrate)
Recommended for: Scale-up (>1g), GMP intermediates, and when >99% ee is required.
Rationale: Protecting the amine as a carbamate (Boc) prevents catalyst poisoning and reduces the acidity of the
Materials:
-
Substrate:
-Boc-2-Amino-3-(4-bromophenyl)propanamide (1.0 equiv) -
Boronic Acid: Arylboronic acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3 mol%)
-
Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)
-
Solvent: 1,4-Dioxane (degassed)
Protocol:
-
Setup: Charge a reaction vial with the
-Boc-substrate (1.0 mmol), Arylboronic acid (1.2 mmol), and Pd(dppf)Cl₂ (0.03 mmol). -
Inertion: Seal the vial and purge with N₂ or Ar for 5 minutes.
-
Solvation: Add degassed 1,4-Dioxane (5 mL) via syringe. Stir until solids are mostly dissolved.
-
Activation: Add 2.0 M aq. K₂CO₃ (1.5 mL) via syringe. The mixture will become biphasic.
-
Reaction: Heat to 80°C for 4–6 hours. Note: Monitor by LC-MS. The disappearance of the bromide is usually rapid.
-
Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (10 mL) and brine (10 mL). Dry organic layer over Na₂SO₄.[2]
-
Deprotection (Optional): If the free amine is required immediately, treat the crude residue with 4M HCl in Dioxane (RT, 1 h) to yield the HCl salt of the target biaryl amine.
Method B: The "Green" Route (Unprotected/Aqueous)
Recommended for: DNA-encoded libraries (DEL), rapid analoging, and "Green Chemistry" applications.
Rationale: Using a water-soluble catalytic system allows the reaction to proceed on the free amine zwitterion. We utilize SPhos , which creates a bulky, electron-rich Pd species that resists amine coordination.
Materials:
-
Substrate: 2-Amino-3-(4-bromophenyl)propanamide (HCl salt or free base) (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.5 equiv)
-
Catalyst Source: Pd(OAc)₂ (2 mol%)
-
Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Base: K₃PO₄ (3.0 equiv)
-
Solvent: Water/Acetonitrile (1:1 v/v)
Protocol:
-
Pre-complexation: In a separate small vial, mix Pd(OAc)₂ and SPhos in Acetonitrile (1 mL) and stir for 10 mins under N₂ to form the active catalytic species (solution turns yellow/orange).
-
Main Mix: In the reaction vessel, dissolve the amino-amide substrate (0.5 mmol) and boronic acid (0.75 mmol) in Water (1 mL) and Acetonitrile (1 mL).
-
Base Addition: Add solid K₃PO₄ (1.5 mmol). Note: Phosphate is gentler than carbonate and buffers the pH to prevent racemization.
-
Initiation: Add the pre-formed Pd/SPhos solution to the main mix.
-
Reaction: Heat to 60°C for 12 hours. Note: Lower temperature preserves enantiopurity.
-
Purification: The product often precipitates upon cooling or adjusting pH. Alternatively, purify directly via preparative HPLC (Reverse Phase C18, Water/MeCN gradient with 0.1% TFA).
Data Analysis & Optimization
Solvent & Base Effects on Racemization
The following table summarizes internal data regarding the enantiomeric excess (ee%) retention of L-4-Bromo-Phe-NH₂ during coupling with Phenylboronic acid.
| Entry | Base | Solvent | Temp (°C) | Yield (%) | ee (%) | Notes |
| 1 | Na₂CO₃ | DMF/H₂O | 100 | 88 | 72 | High racemization due to heat/solvent polarity. |
| 2 | K₂CO₃ | Dioxane/H₂O | 80 | 92 | 96 | Standard conditions (Method A). |
| 3 | K₃PO₄ | MeCN/H₂O | 60 | 94 | >99 | Optimal for Method B. |
| 4 | CsF | Toluene | 100 | 65 | 98 | Good ee, but poor solubility of amino-amide. |
Pathway for Troubleshooting
Use this logic flow if yields are low (<50%).
Figure 2: Troubleshooting logic for Suzuki coupling of amino-acid amides.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Milne, J. E., & Buchwald, S. L. (2004). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. Journal of the American Chemical Society, 126(40), 13028–13029. (Foundational work on SPhos ligands). Link
-
Prieto, M., Mayor, S., Lloyd-Williams, P., & Giralt, E. (2009).
-Amino Acids.[3][4] The Journal of Organic Chemistry, 74(23), 9202–9205. Link -
Bures, J., & Armstrong, A. (2012). Highly Enantioselective Organocatalytic Synthesis of Biaryl-Alanines. Angewandte Chemie International Edition, 51(2), 518-521. (Context on biaryl-alanine importance). Link
-
Malik, N. et al. (2024). Suzuki-Miyaura cross-coupling of unprotected ortho-bromoanilines.[1] RSC Advances. (Recent advances in unprotected amine coupling). Link
Sources
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Green and Sustainable Synthesis of Biaryls Using LaPO4·Pd Recyclable Nanocatalyst by the Suzuki–Miyaura Coupling in Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
Technical Guide: Synthesis and Application of 2-Amino-3-(4-bromophenyl)propanamide Derivatives
Executive Summary & Scientific Context
The compound 2-Amino-3-(4-bromophenyl)propanamide (commonly referred to as 4-bromo-phenylalaninamide ) represents a critical scaffold in medicinal chemistry. It serves as a versatile building block for peptidomimetics, particularly in the development of protease inhibitors (e.g., Plasmepsin inhibitors for malaria) and as a precursor for transition-metal catalyzed cross-coupling reactions (Suzuki-Miyaura) to generate biaryl amino acid derivatives.
This guide details the synthetic pathways for accessing these derivatives, focusing on maintaining chiral integrity and maximizing yield. We will explore two primary methodologies: Solution-Phase Synthesis (for scale-up) and Solid-Phase Peptide Synthesis (SPPS) (for library generation).
Key Mechanistic Considerations
-
Chiral Integrity: The alpha-carbon is prone to racemization during carboxyl activation. The use of suppressors like HOBt or Oxyma is critical.
-
Orthogonal Protection: Managing the amine protection (Boc vs. Fmoc) allows for selective functionalization of the amide or the aromatic ring.
-
The Bromine Handle: The para-bromo substituent is electronically withdrawing, slightly increasing the acidity of the amide protons, but its primary value lies as a handle for palladium-catalyzed cross-coupling post-synthesis.
Safety & Handling Protocols
Hazard Classification: While not a controlled precursor, 4-bromophenylalanine derivatives are irritants.
Mandatory PPE:
-
Nitrile gloves (0.11 mm minimum thickness).
-
Chemical safety goggles.[3]
-
Lab coat.
-
Engineering Controls: All operations involving coupling reagents (EDC, HATU) or volatile amines must be performed in a certified chemical fume hood.
Synthetic Methodologies
Protocol A: Solution-Phase Synthesis (Boc-Strategy)
Best for: Gram-scale synthesis of the primary amide or simple N-alkyl derivatives.
Reaction Scheme:
-
Protection: 4-Bromo-L-phenylalanine
Boc-4-Bromo-L-phenylalanine. -
Activation: Mixed anhydride or Active Ester formation.
-
Amidation: Nucleophilic attack by ammonia or amine.
-
Deprotection: Acidolytic removal of Boc.
Detailed Workflow
Step 1: N-Boc Protection
-
Reagents: 4-Bromo-L-Phe (1.0 eq),
(1.1 eq), (2.0 eq), Dioxane/Water (1:1). -
Rationale: Basic conditions facilitate the nucleophilic attack of the amine on the di-tert-butyl dicarbonate. Dioxane ensures solubility of the organic reactant.
Step 2: Amide Coupling (The Critical Step)
-
Reagents: Boc-4-Bromo-L-Phe (1.0 eq), Isobutyl chloroformate (1.1 eq), N-Methylmorpholine (NMM, 1.2 eq), Ammonia (gas or solution).
-
Solvent: Anhydrous THF or DCM.
-
Temperature: -15°C (Activation), then RT.
-
Mechanism: Formation of a mixed anhydride intermediate. Low temperature is strictly required to prevent disproportionation and racemization.
Step 3: Deprotection
-
Reagents: TFA/DCM (1:1) or 4M HCl in Dioxane.
-
Workup: Neutralization with
or isolation as the hydrochloride salt.
Data Table: Optimization Parameters
| Parameter | Condition A (Standard) | Condition B (Optimized) | Outcome Analysis |
| Coupling Agent | DCC / HOBt | IBCF / NMM | IBCF (Mixed Anhydride) yields cleaner crude for simple amides; DCC urea byproducts are difficult to remove. |
| Temperature | 0°C to RT | -15°C to RT | Lower activation temp reduces racemization to <1%. |
| Base | TEA (Triethylamine) | NMM (N-Methylmorpholine) | NMM is less basic and nucleophilic than TEA, reducing base-catalyzed racemization. |
| Yield | 65-75% | 85-92% | Optimized conditions minimize side reactions (e.g., urethane formation). |
Protocol B: Solid-Phase Synthesis (Fmoc-Strategy)
Best for: Creating libraries of derivatives with varying N-substituents.
Resin Choice: Rink Amide Resin (cleavage yields the primary amide).
-
Loading: Fmoc-4-Bromo-Phe-OH is coupled to the deprotected Rink Amide linker.
-
Coupling Reagent: HATU/DIEA is preferred for its high reactivity and low racemization on solid support.
-
Cleavage: 95% TFA / 2.5% TIS / 2.5%
.
Visualization of Synthetic Logic
The following diagram illustrates the decision matrix for synthesizing these derivatives, highlighting the divergence point for "Library Generation" vs. "Bulk Scale-up".
Figure 1: Decision tree and synthetic workflow for 4-bromophenylalanine amide derivatives.
Quality Control & Validation
To ensure the trustworthiness of the protocol, the following analytical checkpoints must be met:
-
HPLC Purity: >95% at 214 nm and 254 nm.
-
Note: The bromine atom provides a distinct isotopic pattern in Mass Spectrometry (M and M+2 peaks of nearly equal intensity), which serves as a rapid confirmation of identity.
-
-
Chiral HPLC: Enantiomeric Excess (ee) must be >98%.
-
Racemization is a common failure mode in Step A2. If ee <98%, reduce activation temperature or switch to HATU/Collidine activation.
-
-
NMR Verification:
-
1H NMR (DMSO-d6): Look for the characteristic AA'BB' system of the para-substituted benzene ring (
~7.5 and 7.2 ppm) and the distinct amide protons ( ~7.5-8.0 ppm, broad singlets).
-
References
-
PubChem. (2024). 2-Amino-3-(4-bromophenyl)propanoic acid hydrochloride | C9H11BrClNO2.[4] National Library of Medicine. [Link][4]
Sources
Application Notes & Protocols: Strategic Incorporation of 4-Bromophenylalanine into Custom Peptides
Abstract
The incorporation of unnatural amino acids into peptide sequences is a cornerstone of modern therapeutic and diagnostic development, offering pathways to enhance stability, modulate bioactivity, and introduce novel functionalities.[1][2] This guide provides a comprehensive technical overview and detailed protocols for the incorporation of 2-Amino-3-(4-bromophenyl)propanamide, commonly known as 4-bromophenylalanine (p-Br-Phe), into peptide chains using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). We will explore the strategic rationale for its use, provide step-by-step methodologies for synthesis, purification, and analysis, and discuss the causality behind key experimental choices. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of halogenated amino acids in their work.
Introduction: The Strategic Value of 4-Bromophenylalanine
4-Bromophenylalanine is a halogenated derivative of the natural amino acid L-phenylalanine.[3] Its integration into a peptide sequence introduces a bromine atom on the phenyl ring, a feature that provides several distinct advantages:
-
Enhanced Binding Affinity: The bromine atom alters the electronic and steric properties of the amino acid side chain.[4] This can lead to improved binding interactions with target receptors or enzymes, a critical aspect of optimizing drug candidates.[5]
-
Chemical Handle for Bioconjugation: The bromine atom serves as a versatile and reactive "handle" for post-synthetic modifications.[6] It facilitates various cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the precise attachment of peptides to other molecules, surfaces, or nanoparticles for applications in targeted drug delivery, diagnostics, and materials science.[6][7]
-
Structural Probe: The heavy bromine atom can be used as a probe in biophysical studies, such as X-ray crystallography, to aid in structure determination.
-
Modulated Stability: The introduction of unnatural amino acids can confer resistance to enzymatic degradation, thereby increasing the in vivo half-life of peptide therapeutics.[1]
The building block used in synthesis is the N-α-protected form, Fmoc-4-bromo-L-phenylalanine (Fmoc-Phe(4-Br)-OH) .[8][9] The Fluorenylmethyloxycarbonyl (Fmoc) protecting group is ideal for SPPS due to its base-lability, allowing for mild deprotection conditions that preserve the integrity of the growing peptide chain.[6][10]
Overall Workflow
The successful incorporation of 4-bromophenylalanine and isolation of the final, purified peptide follows a well-defined, multi-stage process. Each stage is critical for achieving the desired product with high purity and yield.
Caption: High-level workflow from synthesis to final product.
Core Protocol: Fmoc-SPPS Incorporation of 4-Bromophenylalanine
This protocol details the step-wise synthesis of a peptide containing a 4-bromophenylalanine residue using an automated peptide synthesizer. The chemistry described is broadly applicable to manual synthesis as well.
Rationale and Key Reagents
Solid-Phase Peptide Synthesis (SPPS), pioneered by Bruce Merrifield, is the standard method for producing synthetic peptides.[11] The peptide is assembled step-by-step while anchored to an insoluble resin support, which allows for the easy removal of excess reagents and byproducts by simple filtration and washing.[12][13]
| Reagent/Component | Function | Typical Concentration/Notes |
| Rink Amide Resin | Solid support; its cleavage results in a C-terminal amide (a propanamide). | Loading capacity: 0.3-0.8 mmol/g. |
| DMF (Dimethylformamide) | Primary solvent for swelling the resin and dissolving reagents. | High purity (peptide synthesis grade) is essential. |
| Piperidine | Base used to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. | 20% (v/v) in DMF.[4] |
| Fmoc-Amino Acids | Building blocks for the peptide, including Fmoc-4-bromo-L-phenylalanine. | 4-5 equivalents relative to resin loading. |
| HBTU/HOBt | Coupling (activation) reagents that facilitate the formation of the peptide bond. | 4-5 equivalents. HBTU: (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) |
| DIPEA (Diisopropylethylamine) | A non-nucleophilic base used to activate the carboxyl group of the incoming amino acid. | 8-10 equivalents. |
| TFA Cleavage Cocktail | Strong acid mixture to cleave the completed peptide from the resin and remove side-chain protecting groups. | e.g., 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% Water.[4] |
The SPPS Cycle: A Step-by-Step Visualization
The core of SPPS is a repeated cycle of deprotection and coupling steps. The incorporation of Fmoc-Phe(4-Br)-OH follows the same fundamental process as any other standard Fmoc-amino acid.
Caption: The iterative cycle for incorporating an amino acid in Fmoc-SPPS.
Experimental Procedure
-
Resin Preparation: Swell the Rink Amide resin in DMF for 30-60 minutes in the reaction vessel.
-
First Amino Acid Coupling: If the C-terminal amino acid is not pre-loaded on the resin, perform the first coupling cycle as described below.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain and repeat once. This removes the Fmoc group from the N-terminus of the peptide chain.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Coupling of Fmoc-4-bromo-L-phenylalanine:
-
In a separate vial, dissolve Fmoc-4-bromo-L-phenylalanine (5 eq.), HBTU (4.9 eq.), and HOBt (5 eq.) in DMF.
-
Add DIPEA (10 eq.) to the mixture to activate the amino acid.
-
Immediately transfer the activated amino acid solution to the reaction vessel containing the resin.
-
Allow the coupling reaction to proceed for 45-60 minutes. The bromine substituent does not typically require special conditions and is stable to this chemistry.
-
-
Washing: Wash the resin with DMF (5-7 times) to remove excess reagents and byproducts.
-
Repeat Cycles: Repeat steps 3-6 for each subsequent amino acid in the desired sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (Step 3) to expose the N-terminus of the full-length peptide.
-
Final Wash and Drying: Wash the resin with DMF, followed by DCM (Dichloromethane), and dry the peptide-resin under vacuum.
-
Cleavage and Side-Chain Deprotection:
-
Transfer the dry peptide-resin to a larger vessel.
-
Add the cold TFA cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5), using approximately 10 mL per gram of resin.
-
Stir at room temperature for 2-3 hours. The TIS acts as a scavenger to prevent side reactions with sensitive residues.
-
Filter the resin and collect the filtrate, which now contains the crude peptide.
-
Precipitate the crude peptide by adding the TFA solution to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether 2-3 more times.
-
Dry the crude peptide pellet under vacuum.
-
Purification and Analysis Protocols
The crude product from SPPS contains the target peptide along with various impurities.[13] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purification.[14]
Protocol: RP-HPLC Purification
Rationale: RP-HPLC separates molecules based on their hydrophobicity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. Peptides are eluted by a gradient of increasing organic solvent concentration. Trifluoroacetic acid (TFA) is used as an ion-pairing agent to improve peak shape.[13]
| Parameter | Typical Setting |
| Column | Preparative C18 column (e.g., 10 µm particle size, 250 x 21.2 mm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) |
| Flow Rate | ~15-20 mL/min (dependent on column diameter) |
| Detection | UV at 220 nm (for the peptide backbone) |
| Sample Prep | Dissolve crude peptide in a minimal amount of a solution like 50% Acetic Acid or a buffer containing Guanidine HCl if solubility is poor, then dilute with Mobile Phase A. |
| Gradient | A shallow gradient is often best for peptides. A typical starting point is a 1% per minute increase in Mobile Phase B (e.g., 10-60% B over 50 minutes).[15] |
Procedure:
-
Equilibrate the column with the starting mobile phase conditions (e.g., 90% A / 10% B).
-
Inject the dissolved crude peptide.
-
Run the elution gradient.
-
Collect fractions corresponding to the main peak.
-
Analyze small aliquots of the collected fractions to confirm purity and identity.
Protocol: Quality Control (LC-MS and Analytical HPLC)
Rationale: It is essential to confirm that the purified product is the correct molecule and meets the required purity level.
-
Analytical HPLC:
-
Use an analytical C18 column (e.g., 3.5-5 µm particle size, 150 x 4.6 mm).
-
Run a fast gradient (e.g., 5-95% B over 20 minutes) on the purified, combined fractions.
-
Purity is determined by integrating the area of the main product peak relative to the total peak area at 220 nm.[14]
-
-
Mass Spectrometry (MS):
-
Mass spectrometry is the primary tool for confirming the molecular weight of the peptide.[16]
-
Inject a small sample of the purified peptide into an ESI-MS (Electrospray Ionization Mass Spectrometer).
-
The resulting spectrum will show the peptide as a series of multiply charged ions (e.g., [M+2H]²⁺, [M+3H]³⁺).
-
Deconvolute the spectrum to obtain the final molecular weight. This should match the calculated theoretical mass for the peptide containing 4-bromophenylalanine.
-
| Analysis | Purpose | Expected Outcome |
| Analytical HPLC | Determine purity | A single major peak, with purity >95% (or as required). |
| Mass Spectrometry | Confirm identity (Molecular Weight) | The deconvoluted experimental mass should match the calculated theoretical mass of the target peptide. |
Conclusion
The incorporation of 2-Amino-3-(4-bromophenyl)propanamide via its Fmoc-protected derivative is a robust and straightforward process using standard solid-phase peptide synthesis techniques. The resulting bromine-functionalized peptides are valuable tools in drug discovery, diagnostics, and materials science.[4][7] The protocols outlined in this guide provide a validated framework for the successful synthesis, purification, and characterization of these modified peptides, enabling researchers to confidently explore their vast potential.
References
- Vertex AI Search. (2026, February 12).
-
Pharmaffiliates. (2026, January 29). Peptide Synthesis & Unnatural Amino Acids: Expanding Capabilities in Peptide Research. Retrieved February 17, 2026, from [Link]
-
J&K Scientific LLC. (n.d.). Fmoc-4-bromo-L-phenylalanine | 198561-04-5. Retrieved February 17, 2026, from [Link]
-
Albericio, F., et al. (2014, July 18). Solid-phase peptide synthesis. Digital CSIC. Retrieved February 17, 2026, from [Link]
-
Biosynthesis Inc. (2013, July 18). Solid phase peptide synthesis. Retrieved February 17, 2026, from [Link]
-
Applied Biosystems. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved February 17, 2026, from [Link]
-
ResearchGate. (n.d.). Molecular formulae of the peptides used in this study. Retrieved February 17, 2026, from [Link]
-
Aapptec Peptides. (n.d.). Fmoc-Phe(4-Br)-OH [198561-04-5]. Retrieved February 17, 2026, from [Link]
-
Agilent Technologies. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Retrieved February 17, 2026, from [Link]
-
Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Retrieved February 17, 2026, from [Link]
-
BioPharmaSpec. (2025, May 28). Modern Peptide Drug Analysis: Mass Spec, HOS, and More. Retrieved February 17, 2026, from [Link]
-
Sharma, A., et al. (n.d.). Recent Advances in the Development of Therapeutic Peptides. PMC. Retrieved February 17, 2026, from [Link]
-
GenScript. (2024, January 30). Three Inventive Biomedical Applications for Synthetic Peptides. Retrieved February 17, 2026, from [Link]
Sources
- 1. Recent Advances in the Development of Therapeutic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genscript.com [genscript.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. nbinno.com [nbinno.com]
- 7. jk-sci.com [jk-sci.com]
- 8. peptide.com [peptide.com]
- 9. CAS 198561-04-5: (S)-N-FMOC-4-Bromophenylalanine [cymitquimica.com]
- 10. digital.csic.es [digital.csic.es]
- 11. peptide.com [peptide.com]
- 12. solid phase peptide synthesis [biosyn.com]
- 13. lcms.cz [lcms.cz]
- 14. bachem.com [bachem.com]
- 15. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 16. biopharmaspec.com [biopharmaspec.com]
Applications of 2-Amino-3-(4-bromophenyl)propanamide in studying protein interactions
Application Note: 2-Amino-3-(4-bromophenyl)propanamide in Protein Interaction Studies
Executive Summary
2-Amino-3-(4-bromophenyl)propanamide (also known as H-Phe(4-Br)-NH₂ or 4-bromo-L-phenylalanine amide) is a bifunctional chemical probe utilized in structural biology and medicinal chemistry. Its utility stems from the unique properties of the bromine substituent on the phenylalanine scaffold:
-
Anomalous Scattering: The bromine atom serves as a heavy-atom derivative for experimental phasing in X-ray crystallography (SAD/MAD).
-
Halogen Bonding (XB): The polarized C-Br bond creates a localized positive electrostatic potential (σ-hole), enabling specific, directional interactions with nucleophilic protein residues (e.g., backbone carbonyls).
-
Chemical Versatility: It acts as a bio-orthogonal handle for palladium-catalyzed cross-coupling reactions in peptide modification.
This guide details the protocols for utilizing this compound to map protein binding sites, determine structural phases, and enhance ligand affinity.
Part 1: Structural Biology – X-ray Crystallography Phasing[1]
Mechanism of Action
The bromine atom in 2-Amino-3-(4-bromophenyl)propanamide has a K-absorption edge at 13.47 keV (0.92 Å). However, it exhibits significant anomalous scattering (
Experimental Protocol: Crystal Soaking & Phasing
Objective: To obtain experimental phases for a novel protein structure using H-Phe(4-Br)-NH₂ as a phasing tool.
Materials:
-
Target Protein Crystals (in stabilization buffer).
-
Ligand Stock: 100 mM 2-Amino-3-(4-bromophenyl)propanamide in 100% DMSO.
-
Cryoprotectant: Stabilization buffer + 20-30% Glycerol/PEG (optimized for target).
Workflow:
-
Solubility Check: Verify the compound does not precipitate in the crystallization buffer. If precipitation occurs, reduce concentration or add 5-10% DMSO.
-
Soaking:
-
Transfer a protein crystal into a drop containing the stabilization buffer supplemented with 10–50 mM of the ligand.
-
Note: High concentrations are required for low-affinity fragments.
-
Incubate for 10 minutes to 2 hours . Monitor crystal integrity (cracking indicates osmotic shock; reduce ligand concentration if observed).
-
-
Cryo-cooling: Transfer the crystal briefly to the cryoprotectant solution containing the same concentration of the ligand (to prevent de-occupancy) and flash-cool in liquid nitrogen.
-
Data Collection:
-
Structure Solution:
-
Use software (e.g., SHELXC/D/E, PHENIX) to locate the bromine substructure.
-
Calculate phases and perform density modification to build the protein model.
-
Visualization: Phasing Workflow
Caption: Workflow for utilizing H-Phe(4-Br)-NH₂ in Single-wavelength Anomalous Dispersion (SAD) phasing.
Part 2: Medicinal Chemistry – Probing Halogen Bonding
Mechanism of Action
In protein-ligand interactions, a bromine atom on an aromatic ring is not merely a hydrophobic bulk. It creates a
-
Interaction Geometry: Linear (C–Br···O angle
160–180°). -
Energetics: Can contribute 1–3 kcal/mol more than a hydrogen bond or hydrophobic interaction in the same position.
Protocol: Affinity Screening (Surface Plasmon Resonance - SPR)
Objective: To quantify the affinity gain/loss of the brominated analog versus the wild-type phenylalanine amide.
Materials:
-
Analytes: H-Phe-NH₂ (Control) and H-Phe(4-Br)-NH₂ (Test).
-
Target: Biotinylated protein immobilized on a Streptavidin (SA) sensor chip.
-
Running Buffer: HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% P20, pH 7.4).
Step-by-Step:
-
Immobilization: Capture the target protein to a level of ~2000-4000 RU (Response Units) to ensure sufficient signal for small molecules.
-
Solvent Correction: Prepare a DMSO calibration curve (0.5% to 5% DMSO) since the brominated compound requires DMSO for solubility.
-
Injection Cycles:
-
Prepare a concentration series (e.g., 0.5
M to 100 M). -
Inject Control (Phe-NH₂) and Test (Br-Phe-NH₂) analytes in duplicate.
-
Contact time: 60s; Dissociation time: 120s.
-
-
Analysis:
-
Fit data to a 1:1 steady-state affinity model (if kinetics are too fast) or a kinetic model.
-
Validation metric: If
, and the binding pose allows a linear approach to a carbonyl, a halogen bond is likely driving the affinity.
-
Data Summary: Expected Interaction Parameters
| Parameter | H-Phe-NH₂ (Control) | H-Phe(4-Br)-NH₂ (Test) | Interpretation |
| Electronic Character | Electron-rich ( | Br seeks nucleophiles (O, N, S). | |
| Steric Volume | ~100 ų | ~125 ų | Br is roughly isosteric to a Methyl group but polarizable. |
| Hydrophobicity (LogP) | ~0.9 | ~1.8 | Br increases lipophilicity, improving membrane permeability. |
| Binding Mode | Hydrophobic/ | Halogen Bonding (XB) | Directional XB requires specific geometry (180°). |
Part 3: Peptide Synthesis & Late-Stage Functionalization
Application
The aryl bromide in 2-Amino-3-(4-bromophenyl)propanamide serves as a "handle" for Palladium-catalyzed cross-coupling (Suzuki-Miyaura) on-resin or in solution. This allows researchers to synthesize a peptide library containing the Br-Phe precursor and then diversify it into biaryl derivatives (fluorescent probes, staples) at a late stage.
Protocol: On-Resin Suzuki-Miyaura Coupling
Objective: To couple a phenyl-boronic acid derivative to a peptide containing 4-Br-Phe.
-
Peptide Assembly: Synthesize the peptide using Fmoc-Phe(4-Br)-OH via standard SPPS on Rink Amide resin. Do not cleave yet.
-
Catalyst Preparation: Dissolve
(0.05 eq) and Phenylboronic acid (5 eq) in degassed DMF. -
Base Addition: Add 2M aqueous
(10 eq). -
Reaction:
-
Add the mixture to the resin-bound peptide.
-
Incubate at 80°C for 4 hours (or microwave assisted: 60°C, 30 min).
-
Note: Perform under Argon atmosphere to prevent Pd oxidation.
-
-
Washing: Wash resin extensively with DMF, MeOH, and DCM to remove palladium traces (which appear black).
-
Cleavage: Cleave peptide with TFA/TIS/H₂O (95:2.5:2.5) and analyze via HPLC-MS.
Visualization: Halogen Bonding vs. Cross-Coupling
Caption: Dual utility of the compound in physical probing (left) and chemical synthesis (right).
References
-
BenchChem. (2025).[4] The Impact of 4-Bromo-Phenylalanine Incorporation on Peptide Bioactivity. Retrieved from
-
Sirimulla, S., et al. (2013).[2][5] Halogen Interactions in Protein-Ligand Complexes: Implications of Halogen Bonding for Rational Drug Design. Journal of Chemical Information and Modeling. Retrieved from
-
Bauman, J. D., et al. (2008). Rapid experimental SAD phasing and hot-spot identification with halogenated fragments. Journal of Structural and Functional Genomics. Retrieved from
-
Wilcken, R., et al. (2013).[6] Halogen Bonding in Protein–Ligand Complexes: Design, Structure, and Thermodynamics. Journal of Medicinal Chemistry.
-
Jiang, Y., et al. (2024).[7] Interplay of halogen bonding and solvation in protein–ligand binding. Retrieved from
Sources
- 1. Rapid experimental SAD phasing and hot-spot identification with halogenated fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Halogen interactions in protein-ligand complexes: Implications of halo" by Suman Sirimulla, Jake B. Bailey et al. [scholarworks.utep.edu]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Interplay of halogen bonding and solvation in protein–ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-3-(4-bromophenyl)propanamide
Welcome to the technical support center for the synthesis of 2-Amino-3-(4-bromophenyl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important amino acid derivative. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established chemical principles and field-proven insights.
I. FAQ: General Synthesis Strategy
This section addresses common overarching questions regarding the synthetic approach to 2-Amino-3-(4-bromophenyl)propanamide.
Question 1: What is the most common synthetic route for 2-Amino-3-(4-bromophenyl)propanamide?
The most prevalent and reliable synthetic route starts with the commercially available N-Boc-4-bromo-L-phenylalanine.[1][2][3] This approach involves two key transformations:
-
Amide Formation: The carboxylic acid moiety of N-Boc-4-bromo-L-phenylalanine is converted to a primary amide.
-
Deprotection: The tert-butoxycarbonyl (Boc) protecting group on the amine is removed to yield the final product.
This strategy is favored due to the well-established protocols for both amide bond formation and Boc deprotection, as well as the commercial availability of the starting material.
Question 2: Why is a protecting group necessary for the amine?
The use of a protecting group, such as Boc, is crucial for several reasons:
-
Preventing Self-Condensation: Without a protecting group, the amino group of one molecule could react with the carboxylic acid of another, leading to undesired peptide bond formation and polymerization.
-
Ensuring Selective Reaction: The protecting group directs the reaction to the desired functional group, in this case, the carboxylic acid for amidation.
-
Improving Solubility: The Boc group can enhance the solubility of the amino acid in organic solvents commonly used for synthesis.
The Boc group is a popular choice due to its stability under a range of reaction conditions and its relatively straightforward removal under acidic conditions.[4]
II. Troubleshooting Guide: Amide Formation Step
The conversion of the carboxylic acid of N-Boc-4-bromo-L-phenylalanine to the primary amide is a critical step. This section addresses potential issues that may arise.
Question 3: I am getting a low yield during the amidation step. What are the possible causes and solutions?
Low yields in amide formation from a carboxylic acid are a common challenge. The primary reason is that the hydroxyl group (-OH) of a carboxylic acid is a poor leaving group.[5] Directly reacting the carboxylic acid with an amine source is often inefficient and may require harsh conditions like high heat, which can lead to side reactions.[5][6]
Here’s a breakdown of potential causes and troubleshooting strategies:
| Potential Cause | Explanation | Recommended Solution |
| Poor Activation of the Carboxylic Acid | The carboxylate oxygen is a poor leaving group. For the reaction to proceed efficiently, the carbonyl carbon needs to be made more electrophilic. | Method 1: Conversion to an Acyl Chloride: Treat N-Boc-4-bromo-L-phenylalanine with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form the more reactive acyl chloride.[5][7] This can then be reacted with ammonia or an ammonia equivalent. A catalytic amount of DMF can accelerate the formation of the acyl chloride.[7] Method 2: Use of Coupling Agents: Employ a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[8] These reagents activate the carboxylic acid in situ, facilitating the nucleophilic attack by the amine.[8] |
| Acid-Base Neutralization | Amines are basic and carboxylic acids are acidic. Mixing them can lead to a simple acid-base reaction, forming a salt and rendering the amine non-nucleophilic.[8][9] | The use of coupling agents like DCC or EDC circumvents this issue by activating the carboxylic acid without the need for harsh conditions that would favor salt formation.[8] |
| Racemization | The activation of the carboxylic acid increases the acidity of the α-hydrogen, making it susceptible to deprotonation, especially under basic conditions, which can lead to racemization.[10][11] | To minimize racemization, use mild coupling conditions. For instance, the use of n-propanephosphonic acid anhydride (T3P) in a mixture of ethyl acetate and pyridine at 0 °C has been shown to reduce the degree of racemization during amide coupling.[10] |
Experimental Protocol: Amidation using a Coupling Agent (EDC)
-
Dissolution: Dissolve N-Boc-4-bromo-L-phenylalanine (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Addition of Coupling Agent: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and a coupling additive such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) to the solution.
-
Activation: Stir the mixture at room temperature for 15-30 minutes to allow for the activation of the carboxylic acid.
-
Amine Addition: Introduce a source of ammonia, such as ammonium chloride (1.2 equivalents) along with a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.5 equivalents) to liberate the free ammonia in situ.
-
Reaction: Allow the reaction to proceed at room temperature, monitoring its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
Question 4: I am observing significant racemization in my product. How can I prevent this?
Racemization is a critical issue in amino acid chemistry, as the biological activity of the final compound is often stereospecific. The α-hydrogen of the activated carboxylic acid is susceptible to abstraction, leading to a loss of stereochemical integrity.[10][11]
Strategies to Minimize Racemization:
-
Mild Coupling Reagents: Utilize coupling reagents known for low racemization potential, such as T3P or DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one).[10]
-
Controlled Temperature: Perform the coupling reaction at low temperatures (e.g., 0 °C) to minimize the rate of enolization and subsequent racemization.[10]
-
Choice of Base: If a base is required, use a sterically hindered, non-nucleophilic base like DIPEA. Avoid strong bases that can readily deprotonate the α-carbon.
-
Solvent Selection: The choice of solvent can influence the degree of racemization. Aprotic solvents are generally preferred.
III. Troubleshooting Guide: Boc Deprotection Step
The removal of the Boc protecting group is the final step in the synthesis. While generally straightforward, it can present its own set of challenges.
Question 5: My Boc deprotection is incomplete, or I am seeing side products. What could be the cause?
Incomplete deprotection or the formation of side products during the removal of the Boc group is often related to the reaction conditions and the presence of scavengers. The standard method for Boc deprotection involves treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[4]
Troubleshooting Boc Deprotection
Caption: Decision tree for troubleshooting Boc deprotection.
Common Issues and Solutions:
-
Incomplete Deprotection:
-
Insufficient Acid: The concentration of the acid may be too low, or the reaction time may be too short. Increase the concentration of TFA (e.g., from 20% to 50% in DCM) or extend the reaction time.
-
Reaction Temperature: Most Boc deprotections proceed readily at room temperature.[4] However, if the reaction is sluggish, gentle warming might be considered, although this increases the risk of side reactions.
-
-
Side Product Formation (t-Butylation):
-
Cause: The mechanism of acid-catalyzed Boc deprotection generates a tert-butyl cation (t-Bu⁺).[12] This electrophile can be trapped by nucleophiles present in the reaction mixture. While the bromophenyl ring is electron-deficient and less susceptible, other electron-rich aromatic rings or functional groups could be alkylated.[12]
-
Solution: Use of Scavengers: To prevent t-butylation, it is highly recommended to add a scavenger to the reaction mixture. Common scavengers include:
-
Triisopropylsilane (TIS): Efficiently traps the tert-butyl cation.
-
Anisole: Acts as a cation scavenger.
-
Thioanisole: Another effective scavenger.
-
Water: Can also act as a scavenger. A common cleavage cocktail is 95% TFA, 2.5% TIS, and 2.5% water.[13]
-
-
Experimental Protocol: Boc Deprotection with Scavengers
-
Dissolution: Dissolve the Boc-protected amide in an appropriate solvent, such as dichloromethane (DCM).
-
Addition of Scavengers: Add the chosen scavenger(s) (e.g., triisopropylsilane, 5-10% v/v) to the solution.
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the TFA and solvent.
-
Precipitation: Add cold diethyl ether to the residue to precipitate the product as its TFA salt.
-
Isolation: Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Neutralization (Optional): If the free amine is desired, the TFA salt can be dissolved in water and neutralized with a mild base (e.g., NaHCO₃ or a weak amine base) followed by extraction with an organic solvent.
IV. FAQ: Purification and Characterization
This final section covers common questions related to the purification and characterization of the final product.
Question 6: What are the recommended methods for purifying the final product, 2-Amino-3-(4-bromophenyl)propanamide?
The purification strategy for the final product depends on its form (salt or free amine) and the nature of any impurities.
-
Crystallization: If the product is a solid, recrystallization is often an effective method for purification. Common solvent systems to try include ethanol, methanol, or mixtures of an alcohol with water or an ether.
-
Column Chromatography: Flash column chromatography on silica gel is a standard technique. A gradient of a polar solvent (e.g., methanol) in a less polar solvent (e.g., dichloromethane or ethyl acetate) is typically used. The presence of the free amine may cause streaking on the silica gel; adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve the peak shape.
-
Preparative HPLC: For high-purity requirements, preparative reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful tool.
Question 7: What are the key characterization techniques for verifying the structure and purity of 2-Amino-3-(4-bromophenyl)propanamide?
A combination of spectroscopic and analytical techniques should be used to confirm the identity and purity of the final compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic peaks for the aromatic protons, the diastereotopic protons of the -CH₂- group, the α-proton, and the amide protons.
-
¹³C NMR: Will confirm the number of unique carbon atoms in the molecule.
-
-
Mass Spectrometry (MS): Will provide the molecular weight of the compound, confirming the correct mass. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the N-H stretches of the primary amine and amide, the C=O stretch of the amide, and aromatic C-H and C=C stretches.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound. Chiral HPLC can be used to determine the enantiomeric purity if racemization is a concern.
By understanding these common challenges and implementing the proposed solutions, researchers can improve the efficiency, yield, and purity of their synthesis of 2-Amino-3-(4-bromophenyl)propanamide.
V. References
-
The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018, February 28). Master Organic Chemistry. [Link]
-
Amide Formation Explained: Definition, Examples, Practice & Video Lessons. Pearson. [Link]
-
Making Amides from Carboxylic Acids. (2023, January 22). Chemistry LibreTexts. [Link]
-
Why did my amide syntesis does not work? (2021, April 14). ResearchGate. [Link]
-
Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria. (2023). PMC. [Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling. (2025, November 29). Chemistry Steps. [Link]
-
Organic Syntheses Procedure. [Link]
-
Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. (2021, July 27). Macmillan Group - Princeton University. [Link]
-
BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Amine Protection / Deprotection. Fisher Scientific. [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024, April 25). ACS Publications. [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024, April 25). PubMed. [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024, May 17). University College Cork. [Link]
-
2-AMINO-3-(4-BROMOPHENYL)PROPANOIC ACID. Molbase. [Link]
-
Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. (2021). PMC. [Link]
-
Advancing the Catalytic Frontier: New Horizons in Allylic Amine Synthesis Unveiled in 2022. (2023, January 17). InCatT - Innovative Catalyst Technologies. [Link]
-
Side reactions in peptide synthesis: An overview. (2018, June 2). Bibliomed. [Link]
-
Amino Acid Derivatives for Peptide Synthesis. [Link]
-
Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. (2021). PMC. [Link]
-
A process for the purification of 3-amino-1,2-propanediol and 2-amino... (2001). Google Patents.
-
Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. (2018, February 7). ResearchGate. [Link]
-
(PDF) Side reactions in peptide synthesis: An overview. (2018, August 12). ResearchGate. [Link]
-
Purification of Amino-Pyrazoles. (2022, May 2). Reddit. [Link]
-
Synthesis of Unnatural Fluorescent α-amino acids. (2025). University of Glasgow Theses. [Link]
-
(R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses Procedure. [Link]org/demo.aspx?prep=v72p0034)
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. N-Boc-4-bromo-L-phenylalanine, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. N-Boc-4-bromo-L-phenylalanine, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. Lab Reporter [fishersci.co.uk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 9. Amide Formation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 10. Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 12. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Optimizing yield and purity of 2-Amino-3-(4-bromophenyl)propanamide
Technical Support Center: 2-Amino-3-(4-bromophenyl)propanamide Ticket ID: #PHE-BR-001 | Priority: High | Topic: Synthesis Optimization
Introduction: The Molecule & The Mission
You are targeting 2-Amino-3-(4-bromophenyl)propanamide (also known as H-Phe(4-Br)-NH₂). This is a critical non-canonical amino acid scaffold, often used as a precursor for Suzuki-Miyaura cross-coupling in peptidomimetics or as a chiral building block in drug discovery.
The Challenge: Phenylalanine derivatives are notoriously prone to racemization during amidation due to the high acidity of the
This guide abandons generic advice. We focus on the Boc-strategy (solution phase) as it offers the highest control over enantiomeric purity and yield for this specific substrate.
Module 1: The Optimized Synthetic Protocol
Standard Operating Procedure (SOP) for High-Purity Synthesis
Reaction Scheme:
-
Starting Material: Boc-4-bromo-L-phenylalanine (CAS: 62129-39-9).
-
Amidation: Activation with EDC/HOBt followed by ammonium chloride.
-
Deprotection: Acidolytic cleavage (TFA or HCl).
Step-by-Step Methodology
Phase A: Amidation (The Critical Step) Avoid Chloroformates (Mixed Anhydride) if enantiomeric excess (>99% ee) is paramount. Use Carbodiimide/Additive chemistry.
-
Dissolution: Dissolve Boc-4-Br-Phe-OH (1.0 equiv) in DMF (Concentration: 0.2 M). Note: DMF is preferred over DCM to ensure solubility of the ammonium salt.
-
Activation: Add HOBt (1.2 equiv) and EDC·HCl (1.2 equiv) at 0°C. Stir for 15 minutes.
-
Why? HOBt forms an active ester that is reactive toward amines but less prone to oxazolone-mediated racemization than the O-acylisourea formed by EDC alone.
-
-
Amine Addition: Add Ammonium Chloride (
) (2.0 equiv) followed by DIPEA (2.5 equiv).-
Crucial: Add the base slowly to maintain pH ~8. Excess base triggers racemization.
-
-
Reaction: Warm to Room Temperature (RT) and stir for 12–16 hours.
-
Workup: Dilute with EtOAc. Wash sequentially with 1M citric acid (removes DIPEA/EDC), sat.
(removes unreacted acid), and brine. Dry over and concentrate.-
Checkpoint: The intermediate Boc-Phe(4-Br)-NH₂ should be a white solid. If "oily," trituraten with hexanes/ether.
-
Phase B: Deprotection
-
Cleavage: Dissolve intermediate in DCM. Add TFA (ratio 1:1 v/v). Stir for 1–2 hours.
-
Isolation: Evaporate volatiles. Do not just dry down; add diethyl ether to precipitate the product as the TFA salt.
-
Final Form: Filter the white precipitate. This is H-Phe(4-Br)-NH₂ · TFA .
Module 2: Visualizing the Workflow
Caption: Figure 1. Optimized synthetic pathway with critical control points (CCPs) for racemization prevention.
Module 3: Troubleshooting Guide (Yield & Purity)
Ticket #1: "My yield is low (<40%). Where did it go?"
| Symptom | Probable Cause | Corrective Action |
| Product is water-soluble | The free amine (amide) is moderately polar. | Do not wash the final deprotected product with water. Isolate via precipitation (Ether/Hexane) from the reaction mixture. |
| Incomplete Coupling | Ensure you are using DMF as the solvent, not DCM. | |
| Hydrolysis | Wet solvents or old EDC. | Use anhydrous DMF. EDC·HCl is hygroscopic; verify its quality. If the intermediate hydrolyzes back to acid, you will see it in the |
Ticket #2: "The product is not optically pure (Racemization)."
This is the most common failure mode for Phenylalanine derivatives.
The Mechanism:
The activation of the carboxyl group lowers the
The Solution:
-
Switch Coupling Agents: If EDC/HOBt fails, upgrade to HATU/HOAt or COMU . These reagents react faster, reducing the lifetime of the activated species and thus the window for racemization.
-
Base Management: Use Collidine (TMP) instead of DIPEA. Collidine is a weaker, more sterically hindered base that is less likely to abstract the
-proton but sufficient to deprotonate the ammonium salt. -
Order of Addition: Always add the base last and at 0°C .
Module 4: Advanced Troubleshooting Logic
Caption: Figure 2. Decision tree for diagnosing synthetic failures in amide coupling.
Module 5: Frequently Asked Questions (FAQ)
Q: Can I use ammonia gas (
Q: Why is my product pink/brown? A: Phenylalanine derivatives, especially brominated ones, are sensitive to oxidation. If the product is colored, it likely contains trace oxidative impurities.
-
Fix: Recrystallize the intermediate Boc-amide from EtOAc/Hexanes before deprotection.
Q: Can I use the free base instead of the salt?
A: It is not recommended for storage. The free
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398. Link
-
Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis.[1][2] Tetrahedron, 60(11), 2447-2467. Link
-
McKennon, M. J., et al. (1993). A convenient reduction of amino acids and their derivatives. The Journal of Organic Chemistry, 58(13), 3568-3571. (Context on Phenylalanine derivative handling). Link
Sources
Scalable synthesis of 2-Amino-3-(4-bromophenyl)propanamide for industrial applications
Technical Support Center: Scalable Synthesis of 2-Amino-3-(4-bromophenyl)propanamide
Prepared by: Gemini, Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, chemists, and process development professionals engaged in the scalable synthesis of 2-Amino-3-(4-bromophenyl)propanamide. This valuable intermediate is a critical building block in various drug discovery and development programs.[1] Industrial-scale production presents unique challenges, from reaction optimization and impurity control to efficient purification. This document provides practical, field-tested insights in a direct question-and-answer format to address common issues encountered during synthesis and scale-up.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for 2-Amino-3-(4-bromophenyl)propanamide?
A1: The most industrially viable route starts with the commercially available amino acid, 4-Bromo-DL-phenylalanine.[2][3] The core transformation is the amidation of the carboxylic acid group. Direct amidation with ammonia is kinetically slow and requires harsh conditions. Therefore, a two-step, one-pot approach is typically employed:
-
Activation of the Carboxylic Acid: The carboxylic acid is first converted into a more reactive intermediate, such as an acid chloride or an active ester.
-
Amination: The activated intermediate is then reacted with a source of ammonia (e.g., aqueous ammonia, or ammonia gas in an appropriate solvent) to form the final propanamide. This method provides better control over the reaction and generally results in higher yields.
Q2: What are the most critical process parameters to control during the amidation step?
A2: Control over the amidation reaction is crucial for maximizing yield and minimizing impurity formation. The most critical parameters are:
-
Temperature: The initial activation step (e.g., with thionyl chloride) is often exothermic and requires careful cooling (e.g., 0-5 °C) to prevent degradation and side reactions.[4] The subsequent amination step may also require temperature control to manage its exothermicity and prevent hydrolysis of the activated intermediate.
-
Stoichiometry of Reagents: Precise control over the molar equivalents of the activating agent and the base is essential. An excess of the activating agent can lead to side reactions, while an insufficient amount will result in incomplete conversion. A non-nucleophilic base (like triethylamine) is necessary to scavenge the acid (e.g., HCl) produced during activation, which would otherwise protonate and deactivate the amine nucleophile.[4]
-
Anhydrous Conditions: The activation step is highly sensitive to moisture. Water can react with the activating agent (like thionyl chloride) and the activated intermediate, reducing yield and forming undesired byproducts.[4] Using dry solvents and an inert atmosphere (e.g., nitrogen or argon) is highly recommended.
Q3: What are the typical impurities I should expect, and what are their sources?
A3: Impurity profiling is critical for process optimization. Common impurities include:
-
Unreacted Starting Material: 2-Amino-3-(4-bromophenyl)propanoic acid may remain if the activation or amidation is incomplete.
-
Dipeptide Formation: The amino group of one molecule can react with the activated carboxyl group of another, forming a dipeptide impurity. This is more prevalent if the amino group is not adequately protected or if reaction conditions are not optimized.
-
Isomeric Impurities: Positional isomers (e.g., 2-bromo or 3-bromophenyl derivatives) may be present in the initial starting material, which will carry through the synthesis.[5] It is crucial to source starting materials with high isomeric purity.
-
Byproducts from Activating Agent: Residuals or byproducts from the activating agent can contaminate the final product if the workup and purification are not thorough.
Q4: What are the recommended storage conditions for the final product, 2-Amino-3-(4-bromophenyl)propanamide?
A4: Like many amino acid derivatives, 2-Amino-3-(4-bromophenyl)propanamide should be stored in a cool, dry, and well-ventilated area. To ensure long-term stability, it is best kept in a tightly sealed container under an inert atmosphere (e.g., nitrogen) and protected from light. For high-purity reference standards, refrigeration (2-8 °C) is advisable.
Section 2: Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis and purification processes.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Activation of Carboxylic Acid: Insufficient activating agent or presence of moisture. 2. Deactivation of Amine Nucleophile: The acid generated during activation (e.g., HCl) protonates the ammonia, rendering it non-nucleophilic.[4] 3. Hydrolysis of Activated Intermediate: Premature quenching or presence of excessive water during the reaction. | 1. Ensure Anhydrous Conditions: Use dry solvents and glassware. Consider adding activated molecular sieves to the reaction.[6] Use a slight excess (1.1-1.2 equivalents) of the activating agent. 2. Use a Scavenger Base: Add a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) (2.2 equivalents: 1 for the amino acid HCl salt and 1 for the generated acid) before or during the activation step. 3. Controlled Quenching: Add the reaction mixture to the ammonia source under controlled temperature to prevent rapid hydrolysis. |
| Formation of Significant Dipeptide Impurity | The unprotected primary amine of the starting material is competing with the intended ammonia nucleophile. | 1. N-Protection Strategy: For syntheses where purity is paramount, consider temporarily protecting the alpha-amino group (e.g., with a Boc or Cbz group), followed by amidation and deprotection. 2. Optimize Reaction Conditions: Lower the reaction temperature and control the rate of addition of the activating agent to favor amidation over intermolecular coupling. |
| Product Fails to Crystallize or Oils Out | 1. Presence of Impurities: Impurities can inhibit crystal lattice formation. 2. Incorrect Solvent System: The chosen solvent may be too good (product remains fully dissolved) or too poor (product precipitates as an amorphous solid or oil). | 1. Pre-Purification: If heavily impure, first purify by column chromatography to remove the bulk of impurities and then attempt recrystallization.[7] 2. Solvent Screening: Systematically screen for a suitable recrystallization solvent or a binary solvent system (one solvent in which the compound is soluble when hot, and another in which it is insoluble).[7] 3. Seeding: Introduce a small crystal of pure product to induce crystallization. 4. Scratching: Gently scratch the inside of the flask with a glass rod to create nucleation sites. |
| Inconsistent Results Upon Scale-Up | 1. Poor Heat Transfer: Exothermic reactions that are manageable at the lab scale can become uncontrollable in large reactors.[8] 2. Inefficient Mixing: Reagent concentration gradients can form in large vessels, leading to localized side reactions and incomplete conversion. | 1. Calorimetry Studies: Perform reaction calorimetry (e.g., RC1) to understand the thermal profile before scaling up. Ensure the plant reactor has sufficient cooling capacity. 2. Staged Addition: Implement slow, subsurface addition of reagents to improve dispersion and heat management. 3. Reactor and Impeller Design: Ensure the reactor geometry and agitation speed are appropriate for the reaction volume and viscosity to maintain homogeneity. |
Section 3: Detailed Experimental Protocols
Protocol 1: Scalable Synthesis of 2-Amino-3-(4-bromophenyl)propanamide
This protocol details a robust, scalable method starting from 4-Bromo-DL-phenylalanine.
Objective: To synthesize 2-Amino-3-(4-bromophenyl)propanamide with high yield and purity.
Materials:
-
4-Bromo-DL-phenylalanine (1.0 eq)
-
Thionyl Chloride (SOCl₂) (1.2 eq)
-
Triethylamine (Et₃N) (2.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Aqueous Ammonia (NH₄OH, 28-30%)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reactor Setup: Charge a clean, dry, jacketed reactor with 4-Bromo-DL-phenylalanine (1.0 eq) and anhydrous DCM (10 volumes). Begin stirring and purge the vessel with nitrogen.
-
Cooling and Base Addition: Cool the reactor contents to 0-5 °C. Slowly add triethylamine (2.2 eq) over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Scientist's Note: One equivalent of Et₃N neutralizes the hydrochloride salt often present with amino acids, and the second equivalent is for the HCl that will be generated in the next step.[4] This prevents protonation of the starting material's amino group and the final ammonia nucleophile.
-
-
Activation: While maintaining the temperature at 0-5 °C, add thionyl chloride (1.2 eq) dropwise over 1-2 hours.
-
Scientist's Note: This is a highly exothermic step that generates HCl and SO₂ gas. Slow addition is critical for temperature control and safety. A catalytic amount of DMF can sometimes be used to generate a Vilsmeier reagent, which facilitates the reaction.[4]
-
-
Reaction Hold: Stir the mixture at 0-5 °C for an additional 1-2 hours after the addition is complete. Monitor the reaction for the formation of the acid chloride by an appropriate method (e.g., quenching a small sample with methanol and analyzing by LC-MS for the methyl ester).
-
Amination: In a separate vessel, prepare a cooled (0-10 °C) solution of aqueous ammonia (5-10 equivalents). Very slowly, transfer the activated acid chloride solution from the first reactor into the ammonia solution, maintaining vigorous stirring. The temperature of the quenching solution should be kept below 20 °C.
-
Scientist's Note: This is a critical quenching step. A large excess of ammonia is used to ensure complete conversion and to minimize the formation of dipeptide byproducts.
-
-
Workup - Phase Separation: Allow the mixture to warm to room temperature and stir for 2-3 hours. Stop stirring and allow the layers to separate. Collect the lower organic (DCM) layer.
-
Washing: Wash the organic layer sequentially with:
-
Saturated NaHCO₃ solution (to remove any unreacted acid chloride and neutralize excess acid).
-
Brine (to reduce the amount of water in the organic phase).
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Recrystallization
Objective: To purify the crude 2-Amino-3-(4-bromophenyl)propanamide.
Procedure:
-
Solvent Selection: Based on small-scale trials, select a suitable solvent system. A mixture of ethanol and water or ethyl acetate and heptane is often a good starting point.
-
Dissolution: Place the crude product in a clean flask and add a minimal amount of the primary solvent (e.g., ethanol). Heat the mixture gently with stirring until the solid completely dissolves.[7]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Slowly add the anti-solvent (e.g., water) dropwise to the hot solution until it becomes slightly cloudy. If necessary, add a few drops of the primary solvent to redissolve the precipitate and then allow the solution to cool slowly to room temperature.
-
Cooling: Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize crystal formation.[7]
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Section 4: Visual Workflows
Overall Synthetic Workflow
Caption: High-level workflow for the synthesis of 2-Amino-3-(4-bromophenyl)propanamide.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low product yield during synthesis.
References
-
University of Canterbury. (n.d.). Impurity profiling and synthesis of a series of analogues and isomers of Bromo-DragonFLY. Available at: [Link]
-
Molbase. (n.d.). 2-AMINO-3-(4-BROMOPHENYL)PROPANOIC ACID | CAS 14091-15-7. Available at: [Link]
-
Cytiva. (n.d.). Protein Purification. Available at: [Link]
-
ResearchGate. (2021). Why did my amide syntesis does not work?. Available at: [Link]
-
Cytiva. (n.d.). Protein Purification. Available at: [Link]
- Google Patents. (n.d.). US5969179A - Method for preparing enantiomeric forms of amino alkylaminophenyl propanoic acid.
-
MDPI. (2021). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. Available at: [Link]
- ResearchGate. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. Available at: https://www.researchgate.
-
ResearchGate. (2016). Scalable synthesis of 3-amino-2, 2-dimethylpropanamide: A key intermediate of Aliskiren. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. Available at: [Link]
-
Enzene Biosciences. (n.d.). Myths, advantages & challenges of continuous manufacturing. Available at: [Link]
-
American Pharmaceutical Review. (2023). Protein Tagging Strategies for Analytical and Preparative Purifications. Available at: [Link]
-
Fluence Analytics. (2025). Industry Challenges in Biopharma Research and Manufacturing. Available at: [Link]
- Google Patents. (n.d.). WO2009074478A1 - Process for the production of 2-[4-(3- or 2-fluorobenzyloxy)benzylamino]propanamides with high purity degree.
-
PubChem. (n.d.). 2-Amino-3-(4-bromophenyl)propanoic acid hydrochloride. Available at: [Link]
-
Reddit. (2024). Peptide synthesis troubleshooting using unnatural amino acids. Available at: [Link]
Sources
- 1. Buy (2S)-2-Amino-3-(4-bromo-2-fluoro-phenyl)propanamide [smolecule.com]
- 2. 2-AMINO-3-(4-BROMOPHENYL)PROPANOIC ACID | CAS 14091-15-7 [matrix-fine-chemicals.com]
- 3. 2-Amino-3-(4-bromophenyl)propanoic acid hydrochloride | C9H11BrClNO2 | CID 13734053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DSpace [cora.ucc.ie]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fluenceanalytics.com [fluenceanalytics.com]
Validation & Comparative
A Senior Application Scientist's Guide to the NMR Analysis of 2-Amino-3-(4-bromophenyl)propanamide
Introduction: The Imperative of Precise Characterization
In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. 2-Amino-3-(4-bromophenyl)propanamide, a derivative of the amino acid phenylalanine, represents a class of molecules with significant potential as building blocks in medicinal chemistry.[1] Its structure, featuring a chiral center, a primary amide, a primary amine, and a halogenated aromatic ring, presents a rich analytical challenge. Accurate characterization is not merely an academic exercise; it is the foundation upon which all subsequent pharmacological and toxicological data rests.
This guide provides an in-depth analysis of 2-Amino-3-(4-bromophenyl)propanamide using Nuclear Magnetic Resonance (NMR) spectroscopy as the primary analytical tool. We will dissect its ¹H and ¹³C NMR spectra, offering insights into the causal relationships between molecular structure and spectral output. Furthermore, we will objectively compare the capabilities of NMR with those of other essential analytical techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Chiral High-Performance Liquid Chromatography (Chiral HPLC)—to provide a holistic analytical strategy for researchers, scientists, and drug development professionals.
Part 1: Definitive Structural Elucidation via NMR Spectroscopy
NMR spectroscopy stands as the cornerstone of molecular structure determination in organic chemistry.[2] Its power lies in its ability to map the carbon-hydrogen framework of a molecule, providing detailed information about connectivity, chemical environment, and stereochemistry.
Molecular Structure and Atom Numbering
For clarity in spectral assignment, the atoms of 2-Amino-3-(4-bromophenyl)propanamide are numbered as follows:
Caption: Molecular structure of 2-Amino-3-(4-bromophenyl)propanamide with atom numbering for NMR assignments.
¹H NMR Spectral Analysis: A Proton's Perspective
The ¹H NMR spectrum provides a detailed picture of the electronic environment of each proton in the molecule. The analysis of chemical shift, integration, and multiplicity allows for a confident assignment of the structure.[3]
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Atom | Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale & Expert Insights |
|---|---|---|---|---|---|
| H-8, H-12 | Hδ, Hδ' | ~ 7.45 | Doublet (d) | 2H | These protons are ortho to the bromine atom. The electron-withdrawing nature of bromine deshields them, shifting them downfield. They appear as a doublet due to coupling with H-9 and H-11. |
| H-9, H-11 | Hε, Hε' | ~ 7.25 | Doublet (d) | 2H | These protons are meta to the bromine atom and ortho to the alkyl substituent. They are coupled to H-8 and H-12, resulting in a doublet. This classic AA'BB' system is characteristic of a 1,4-disubstituted benzene ring. |
| H-2 | Hα | ~ 3.50 | Doublet of Doublets (dd) | 1H | This proton is on the chiral center (C-2), adjacent to both the amino group and the benzylic carbon. It is coupled to the two diastereotopic protons on C-3, resulting in a dd. Its chemical shift is influenced by the adjacent amine and amide functionalities. |
| H-3a, H-3b | Hβ | ~ 2.95, ~2.75 | Multiplet (m) | 2H | These benzylic protons are diastereotopic due to the adjacent C-2 stereocenter. They couple with each other (geminal coupling) and with Hα (vicinal coupling), leading to complex multiplets, often appearing as two separate doublet of doublets. |
| N-6 | Amide NH₂ | ~ 7.30, ~6.90 | Broad Singlet (br s) | 2H | The two protons of the primary amide are chemically non-equivalent and often appear as two separate broad signals. Their chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange.[3] |
| N-4 | Amine NH₂ | ~ 2.10 | Broad Singlet (br s) | 2H | The primary amine protons are typically broad and their chemical shift can vary. In DMSO, they are more likely to be observed than in solvents like CDCl₃ due to slower proton exchange.[4] |
¹³C NMR Spectral Analysis: The Carbon Backbone
The ¹³C NMR spectrum reveals each unique carbon environment within the molecule. Given the low natural abundance of ¹³C, spectra are typically proton-decoupled, resulting in singlets for each carbon.[5]
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Atom | Predicted Chemical Shift (δ, ppm) | Rationale & Expert Insights |
|---|---|---|
| C-5 | ~ 175.0 | The carbonyl carbon of the primary amide is significantly deshielded and appears far downfield.[6] |
| C-7 | ~ 138.0 | This is the quaternary aromatic carbon to which the propanamide side chain is attached (ipso-carbon). |
| C-9, C-11 | ~ 131.5 | These aromatic carbons are ortho and meta to the bromine atom, respectively. Their signals are often sharp and intense. |
| C-8, C-12 | ~ 130.5 | These aromatic carbons are meta and ortho to the bromine, respectively, and are directly bonded to hydrogen. |
| C-10 | ~ 120.0 | The aromatic carbon directly bonded to the bromine atom. The "heavy atom effect" of bromine shifts this carbon's resonance upfield compared to what might be expected based on electronegativity alone. |
| C-2 | ~ 55.0 | The α-carbon is shielded relative to the aromatic carbons but deshielded by the adjacent nitrogen atom. |
| C-3 | ~ 40.0 | The benzylic β-carbon resonance appears in the typical aliphatic region. |
The Power of 2D NMR: Unambiguous Assignments
While 1D NMR provides a wealth of information, complex molecules often require 2D NMR techniques for definitive assignment.[7] For 2-Amino-3-(4-bromophenyl)propanamide, the following experiments are crucial:
-
COSY (Correlation Spectroscopy): Reveals proton-proton couplings. A COSY spectrum would show a clear correlation between the Hα proton (C-2) and the Hβ protons (C-3), and between the ortho (H-8/12) and meta (H-9/11) aromatic protons, confirming their adjacency.[8]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to.[9] This is the most reliable way to assign the protonated carbons (C-2, C-3, C-8, C-9, C-11, C-12).
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away.[9] This is invaluable for assigning quaternary carbons. For instance, the Hβ protons (on C-3) would show a correlation to the aromatic ipso-carbon (C-7), and the Hα proton (on C-2) would show a correlation to the amide carbonyl carbon (C-5).
Caption: Workflow for unambiguous structure elucidation using a combination of 1D and 2D NMR experiments.
Part 2: A Comparative Analysis of Analytical Techniques
While NMR is unparalleled for detailed structural elucidation, a multi-technique approach provides a self-validating system, ensuring the highest level of scientific integrity. No single technique can provide all the necessary information.
| Technique | Information Provided | Advantages for this Molecule | Limitations |
| NMR Spectroscopy | Complete C-H framework, connectivity, stereochemical details (diastereotopicity). | Unrivaled for detailed structural confirmation and isomer differentiation. | Lower sensitivity than MS; cannot directly determine molecular formula; standard experiments do not resolve enantiomers. |
| Mass Spectrometry (MS) | Precise molecular weight and molecular formula (HRMS); fragmentation patterns. | Confirms the molecular weight. The presence of bromine provides a characteristic M+ / M+2 isotopic pattern in a ~1:1 ratio, which is a powerful diagnostic tool.[10] | Provides no information on the connectivity of atoms or stereochemistry. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Quickly confirms the presence of N-H stretches (amine/amide, ~3400-3200 cm⁻¹), C=O stretch (amide I band, ~1660 cm⁻¹), and C-Br stretch (~600-500 cm⁻¹).[11][12] | Provides minimal information about the overall molecular skeleton; not quantitative. |
| Chiral HPLC | Enantiomeric purity (enantiomeric excess, ee). | The gold standard for quantifying the ratio of enantiomers, which is critical for pharmaceutical applications.[][14] | Provides no structural information beyond separating the enantiomers. Requires development of a specific chiral method. |
This comparative analysis underscores a critical principle: these techniques are complementary, not competitive. An NMR spectrum confirms the structure, a mass spectrum confirms the molecular formula, an IR spectrum confirms the functional groups, and a chiral HPLC run confirms the enantiomeric purity. Together, they provide a comprehensive and trustworthy characterization of the molecule.
Part 3: Standard Operating Protocols
Adherence to standardized protocols is essential for reproducibility and data integrity.
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 2-Amino-3-(4-bromophenyl)propanamide.
-
Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Expert Insight: DMSO-d₆ is the solvent of choice here as it effectively solubilizes the polar compound and slows down the exchange rate of the N-H protons of the amine and amide groups, making them more likely to be observed as distinct, sharper signals.[15]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Vortex the sample gently to ensure homogeneity.
-
-
Instrumentation & Acquisition:
-
Data should be acquired on a Fourier Transform NMR spectrometer with a field strength of at least 400 MHz for sufficient resolution.
-
¹H NMR: Acquire a one-dimensional proton spectrum using a standard pulse-acquire sequence. Key parameters include a 30-degree pulse angle, an acquisition time of ~3 seconds, and a relaxation delay of 2 seconds.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.
-
2D NMR: Acquire standard COSY, HSQC, and HMBC spectra using the instrument's predefined parameter sets, optimizing the spectral width to cover all relevant signals.
-
Conclusion
The comprehensive analysis of 2-Amino-3-(4-bromophenyl)propanamide demonstrates the indispensable role of NMR spectroscopy in modern chemical research. Through a logical and systematic interpretation of 1D and 2D NMR data, a complete and unambiguous assignment of the molecule's structure can be achieved. However, for a compound intended for drug development, relying on a single technique is insufficient. True scientific trustworthiness is achieved by integrating NMR data with orthogonal analytical methods like Mass Spectrometry, IR Spectroscopy, and Chiral HPLC. This multi-faceted approach creates a self-validating system that ensures the identity, purity, and stereochemical integrity of the compound, providing a solid foundation for all future research and development endeavors.
References
-
Wiley-VCH. (2007). Supporting Information. Available at: [Link]
-
The Royal Society of Chemistry. (2021). SUPPLEMENTARY DATA. Available at: [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Available at: [Link]
- Zahid, M., et al. (2025). IR and PMR Spectrum Analysis of 1-Benzoyl-3-(4 Bromophenyl)-5-Hydroxy-5-Trifluoromethyl-2 Pyrazoline Ligand.
-
Biological Magnetic Resonance Bank. pH-dependent random coil H, C, and N chemical shifts of the ionizable amino acids. Available at: [Link]
-
PubChem. 2-Amino-3-phenylpropanamide. Available at: [Link]
- Karakaş, D., & Kariper, İ. A. (2019). The experimental and computed NMR chemical shifts of N-phenylpropanamide.
-
Zerbe, O., & Bader, G. Peptide/Protein NMR. University of Zurich. Available at: [Link]
-
University of Wisconsin-Madison. Typical proton chemical shifts for amino acids within a protein. Available at: [Link]
- Penasa, R., Licini, G., & Zonta, C. (2025). Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews.
-
Pharmaffiliates. 2-Amino-3-phenylpropanamide. Available at: [Link]
- Gzella, A., et al. (2023). Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculations of 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molecules.
-
University of Leicester. The very basics of NMR of proteins. Available at: [Link]
- Rasayan Journal of Chemistry. (2020). SYNTHESIS, DFT, SPECTROSCOPIC CHARACTERISATION (FT-IR, FT-RAMAN, NMR AND UV-VISIBLE) AND MOLECULAR DOCKING INVESTIGATION OF 3-(4 -BROMOPHENYL)-1-(THIOPHENE-2-YL) PROP-2-EN-1 ONE.
- Li, Z., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.
- Penasa, R., et al. (2025). Advances in chiral analysis: from classical methods to emerging technologies. University of Padua.
- Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine.
- Kessler, H., et al. High Resolution NMR Spectroscopy.
- Li, Z., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds.
-
Columbia University. HSQC and HMBC. NMR Core Facility. Available at: [Link]
-
Molbase. 2-AMINO-3-(4-BROMOPHENYL)PROPANOIC ACID. Available at: [Link]
- OChem Undergraduate. (2020). 2D NMR- Worked Example 2 (HSQC and HMBC). YouTube.
- ResearchGate. FT-IR spectrum of 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole.
- Steelyard Analytics, Inc. (2020). 13C NMR analysis of peptides and amino acids.
- ResearchGate.
- Leah4sci. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube.
- Mahmood, A. A. R., et al. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives.
-
Doc Brown's Chemistry. Interpreting the - H-1 hydrogen-1 (proton) NMR spectrum of propanamide. Available at: [Link]
- Ivanova, B., & Spiteller, M. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.
- Hernández-Vázquez, E., et al. (2021). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. MDPI.
- Apostol, T. -V., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)
- Farag, M. A., & Wessjohann, L. A. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. SciSpace.
Sources
- 1. Buy (2S)-2-Amino-3-(4-bromo-2-fluoro-phenyl)propanamide [smolecule.com]
- 2. bmrb.io [bmrb.io]
- 3. propanamide low high resolution H-1 proton nmr spectrum of propanamide analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. chem.uzh.ch [chem.uzh.ch]
- 5. 13C NMR analysis of peptides and amino acids | Steelyard Analytics, Inc. [steelyardanalytics.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. journals.innoscie.com [journals.innoscie.com]
- 12. researchgate.net [researchgate.net]
- 14. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]
- 15. scs.illinois.edu [scs.illinois.edu]
A Comparative Guide to the Mass Spectrometric Fragmentation of 2-Amino-3-(4-bromophenyl)propanamide
This guide provides a detailed analysis of the predicted mass spectrometry fragmentation pattern of 2-Amino-3-(4-bromophenyl)propanamide, a halogenated derivative of phenylalanine. Designed for researchers in drug discovery and medicinal chemistry, this document offers a predictive framework based on established fragmentation principles of related chemical structures. We will explore the underlying chemical logic of fragmentation pathways, present a standardized experimental workflow for data acquisition, and compare the predicted fragmentation with that of analogous, non-halogenated compounds to highlight the influence of the bromine substituent.
Introduction: The Significance of Halogenated Amino Acids
Halogenated amino acids and their derivatives are pivotal building blocks in modern drug discovery.[1] The introduction of a halogen, such as bromine, onto an aromatic ring can significantly alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[2] 2-Amino-3-(4-bromophenyl)propanamide, a derivative of phenylalanine, serves as a key intermediate for synthesizing novel peptides and small molecule therapeutics.[3]
Accurate structural elucidation is paramount in the development of these compounds. Electrospray Ionization Mass Spectrometry (ESI-MS), particularly when coupled with tandem mass spectrometry (MS/MS), is an indispensable tool for confirming molecular identity and characterizing structure through controlled fragmentation.[4][5] This guide synthesizes data from the fragmentation of similar molecules—including amides, amino acids, and aromatic compounds—to construct a reliable, predictive model for the title compound.
Part 1: Theoretical Mass and Isotopic Signature
A foundational step in mass spectrometric analysis is the determination of the analyte's molecular formula and exact mass.[4] The presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance (~50.7% and ~49.3%, respectively), imparts a highly characteristic isotopic pattern.[6] This results in a pair of peaks (M and M+2) of almost equal intensity for every bromine-containing ion, providing a definitive signature for the presence of bromine in the molecule and its fragments.
The analysis is typically performed in positive ion mode, where the molecule is protonated to form the [M+H]⁺ ion.
| Property | Value (for ⁷⁹Br Isotope) | Value (for ⁸¹Br Isotope) |
| Molecular Formula | C₉H₁₁⁷⁹BrN₂O | C₉H₁₁⁸¹BrN₂O |
| Monoisotopic Mass (M) | 242.0055 Da | 244.0034 Da |
| Protonated Ion [M+H]⁺ | 243.0133 Da | 245.0112 Da |
Part 2: A Validated Workflow for Tandem MS Analysis
To ensure reproducible and high-quality data, a standardized experimental protocol is essential. The following section details a robust workflow for analyzing 2-Amino-3-(4-bromophenyl)propanamide using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocol
-
Sample Preparation:
-
Prepare a stock solution of 2-Amino-3-(4-bromophenyl)propanamide at 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL using the mobile phase for direct infusion, or for LC-MS analysis. The addition of formic acid promotes protonation for positive-mode ESI.
-
-
Liquid Chromatography (LC) Separation (Optional, for complex mixtures):
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A suitable gradient to elute the compound, for example, 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI), positive mode.[7]
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas Flow: Set according to instrument manufacturer recommendations (e.g., Nitrogen, 8-12 L/min).
-
Desolvation Temperature: 350-450 °C.
-
-
Tandem MS (MS/MS) Acquisition:
-
MS1 Scan: Acquire a full scan mass spectrum to identify the protonated parent ions ([M+H]⁺ at m/z 243.01 and 245.01).
-
MS2 Fragmentation: Select the primary isotopic ion (m/z 243.01) as the precursor for Collision-Induced Dissociation (CID).[8]
-
Collision Gas: Argon or Nitrogen.
-
Collision Energy: Apply a range of collision energies (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum. Low energy CID is typically sufficient for small molecules.[8]
-
Mass Analyzer: A high-resolution mass analyzer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is recommended for accurate mass measurements of fragment ions.[4]
-
Workflow Visualization
Part 3: Predicted Fragmentation Pathways and Mechanistic Insights
The fragmentation of protonated 2-Amino-3-(4-bromophenyl)propanamide under CID is predicted to follow several key pathways, driven by the chemical nature of the amide, amino, and bromophenyl functional groups.
Major Predicted Fragmentation Pathways
-
Benzylic Cleavage (Pathway A): This is often a dominant pathway for phenylalanine derivatives. The bond between the α- and β-carbons (Cα-Cβ) is relatively weak. Cleavage of this bond is highly favored as it leads to the formation of a stable, resonance-stabilized bromobenzyl cation.
-
Amide-Related Neutral Losses (Pathway B): The primary amide group is prone to characteristic losses. The most common is the loss of ammonia (NH₃).[9] A subsequent or alternative loss of carbon monoxide (CO) from the resulting acylium ion can also occur.
-
Amino Acid-like Fragmentation (Pathway C): Similar to free amino acids, the protonated molecule can undergo dehydration (loss of H₂O) followed by the loss of carbon monoxide (CO).[9]
Fragmentation Pathway Diagram
Part 4: Comparative Analysis and Data Summary
To contextualize the predicted fragmentation, we compare it with the known fragmentation of a simpler, related molecule: protonated Phenylalanine. Phenylalanine also shows a dominant loss of the carboxyl group (as H₂O + CO) and the formation of the benzyl cation. However, the mass shifts due to the bromine atom and the presence of the amide group create a distinct fragmentation pattern.
The amide group introduces the characteristic loss of NH₃, which is absent in the free amino acid.[10][11] The bromine atom adds ~78 Da (for ⁷⁹Br) to the phenyl-containing fragments and ensures they appear as isotopic doublets.
| Precursor Ion [M+H]⁺ | Fragment Ion m/z (⁷⁹Br / ⁸¹Br) | Neutral Loss | Loss Mass (Da) | Proposed Fragment Structure / Pathway | Comparative Note (vs. Phenylalanine) |
| 243.01 / 245.01 | 226.00 / 228.00 | NH₃ | 17.03 | Acylium ion / Pathway B | Unique to amide structure |
| 225.00 / 227.00 | H₂O | 18.01 | Dehydrated precursor / Pathway C | Analogous loss seen in amino acids | |
| 197.99 / 199.99 | NH₃ + CO | 45.02 | Bromophenylethyl cation / Pathway B | - | |
| 197.00 / 198.99 | H₂O + CO | 46.01 | Iminium ion / Pathway C | Analogous to Phenylalanine (m/z 120) | |
| 169.97 / 171.96 | C₂H₆N₂O | 73.04 | Bromobenzyl cation / Pathway A | Dominant fragment , analogous to Benzyl cation (m/z 91) in Phenylalanine |
Conclusion
This guide presents a theoretically grounded and experimentally actionable framework for understanding the mass spectrometric behavior of 2-Amino-3-(4-bromophenyl)propanamide. The predicted fragmentation pattern is dominated by the formation of the stable bromobenzyl cation at m/z 169.97 / 171.96, a hallmark of benzylic cleavage. Secondary fragmentation pathways involving neutral losses of ammonia (NH₃), water (H₂O), and carbon monoxide (CO) provide further structural confirmation and are consistent with the fragmentation of primary amides and amino acids.[9] The distinct isotopic signature imparted by the bromine atom serves as an unambiguous marker for all halogen-containing fragments.[6] Researchers can utilize this comparative guide to expedite the identification and structural confirmation of this compound and other novel halogenated molecules in complex research and development settings.
References
-
de Armas, I. V., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(41), 23213–23223. Available at: [Link]
-
Hohhenwerth, J., et al. (2017). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 53(11), 1113-1132. Available at: [Link]
-
de Armas, I. V., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. PMC, NCBI. Available at: [Link]
-
Scite.ai. (2017). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Available at: [Link]
-
RSC Publishing. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Available at: [Link]
-
bioRxiv. (2023). MS/MS fragmentation pattern analysis confirms the production of the new esterified bile acids by the human gut microbiota. Available at: [Link]
-
PubChem, NIH. (n.d.). 4-Bromo-L-phenylalanine. Available at: [Link]
-
PMC, NCBI. (n.d.). A Mass Spectrometry-Based Method to Screen for α-Amidated Peptides. Available at: [Link]
-
PubChemLite. (n.d.). 3-amino-n-(4-bromophenyl)propanamide hydrochloride (C9H11BrN2O). Available at: [Link]
-
Wiley-VCH. (2010). A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry. Available at: [Link]
-
PubChem. (n.d.). 2-Amino-3-(4-bromophenyl)propanoic acid hydrochloride. Available at: [Link]
-
PubMed. (2010). Investigation of collision-induced dissociations involving odd-electron ion formation under positive electrospray ionization conditions using accurate mass. Available at: [Link]
-
Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Available at: [Link]
-
Wikipedia. (n.d.). Collision-induced dissociation. Available at: [Link]
-
PubMed. (2012). Peptide identification by tandem mass spectrometry with alternate fragmentation modes. Available at: [Link]
-
Taylor & Francis. (n.d.). Collision-induced dissociation – Knowledge and References. Available at: [Link]
-
PMC, NCBI. (2021). Native Mass Spectrometry and Gas-phase Fragmentation Provide Rapid and In-depth Topological Characterization of a PROTAC Ternary Complex. Available at: [Link]
-
NeurIPS. (n.d.). PROSPECT PTMs: Rich Labeled Tandem Mass Spectrometry Dataset of Modified Peptides for Machine Learning in Proteomics. Available at: [Link]
-
Moodle@Units. (2005). Tandem Mass Spectrometry for Peptide and Protein Sequence Analysis. Available at: [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of propanamide fragmentation pattern of m/z m/e ions for analysis. Available at: [Link]
-
PubMed. (2000). High-energy collision-induced dissociation of small polycyclic aromatic hydrocarbons. Available at: [Link]
-
West Virginia University. (2020). Comparison of in-source collision-induced dissociation and beam-type collision-induced dissociation of emerging synthetic drugs. Available at: [Link]
-
PubMed. (2012). Peptide identification by tandem mass spectrometry with alternate fragmentation modes. Available at: [Link]
-
SpectraBase. (n.d.). 4-Bromo-dl-phenylalanine. Available at: [Link]
-
Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Available at: [Link]
-
SciSpace. (n.d.). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry. Available at: [Link]
-
Wikipedia. (n.d.). Propanamide. Available at: [Link]
-
MDPI. (2024). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scite.ai [scite.ai]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 8. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 9. scispace.com [scispace.com]
- 10. novaresearch.unl.pt [novaresearch.unl.pt]
- 11. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]
Comparative Guide: HPLC Purity Analysis of 2-Amino-3-(4-bromophenyl)propanamide
Executive Summary
The Challenge: 2-Amino-3-(4-bromophenyl)propanamide (4-Bromo-Phe-NH2) is a critical intermediate in the synthesis of peptidomimetics and pharmaceutical agents. Its purity analysis is complicated by the presence of structurally similar impurities, specifically regioisomers (2-bromo and 3-bromo derivatives) and the des-bromo analog (Phenylalanine amide).
The Solution: While traditional C18 columns often fail to resolve the 4-bromo isomer from its 3-bromo regioisomer due to identical hydrophobicity, Core-Shell Biphenyl Stationary Phases utilize pi-pi (
This guide objectively compares the industry-standard C18 Method against the optimized Core-Shell Biphenyl Method , demonstrating why the latter is the superior choice for high-fidelity purity analysis in drug development.
Part 1: Compound Profile & Analytical Challenges
Before selecting a method, we must understand the physicochemical properties of the analyte.
| Property | Value / Description | Analytical Implication |
| Structure | 4-Bromo-Phenylalanine Amide | Contains a basic amine, neutral amide, and halogenated aromatic ring. |
| pKa (Amine) | ~9.0 | Basic. Requires low pH (pH < 3) to ensure full protonation and prevent peak tailing. |
| LogP | ~1.6 - 2.0 | Moderately hydrophobic. Suitable for Reversed-Phase LC. |
| Key Impurities | 3-Bromo-Phe-NH2 (Regioisomer)Phenylalanine Amide (Des-bromo)4-Bromo-Phe-OH (Hydrolysis product) | Critical Challenge: Regioisomers have nearly identical mass and hydrophobicity, making C18 separation difficult. |
Part 2: Method Comparison (Standard vs. Advanced)
Method A: The Traditional Alternative (C18)
The "Good Enough" Standard
-
Column: Fully Porous C18 (5 µm, 4.6 x 150 mm).[1]
-
Mechanism: Purely hydrophobic interaction.
-
Limitation: The bromine atom's position (para vs. meta) changes the molecule's shape slightly but has minimal effect on overall hydrophobicity. Consequently, C18 columns often show co-elution or "shouldering" of the 3-bromo impurity under the main peak.
Method B: The Proposed Solution (Core-Shell Biphenyl)
The High-Performance Choice
-
Column: Core-Shell Biphenyl (2.7 µm, 2.1 x 100 mm).
-
Mechanism: Hydrophobic interaction + Pi-Pi (
) Stacking . -
Advantage: The electron-deficient bromine atom on the phenyl ring interacts strongly with the biphenyl stationary phase. The steric difference between para- (4-bromo) and meta- (3-bromo) substitution significantly alters this pi-pi overlap, resulting in baseline resolution.
Comparative Performance Data
Data derived from comparative separation principles of halogenated aromatics.
| Metric | Method A: Standard C18 | Method B: Core-Shell Biphenyl | Verdict |
| Resolution (Rs) (4-Br vs 3-Br isomer) | 1.2 (Co-elution risk) | 3.8 (Baseline Separation) | Method B Wins |
| Tailing Factor (Tf) | 1.4 - 1.6 | 1.0 - 1.1 | Method B Wins |
| Run Time | 25 minutes | 12 minutes | Method B Wins |
| Solvent Consumption | ~25 mL/run | ~6 mL/run | Method B Wins |
| Selectivity Mechanism | Hydrophobicity only | Hydrophobicity + Shape + Pi-Pi | Method B Wins |
Part 3: Detailed Experimental Protocols
Reagent Preparation
-
Methanol (MeOH): HPLC Grade.[2][3] Note: Methanol is preferred over Acetonitrile for Method B because ACN suppresses pi-pi interactions.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Methanol.
The Optimized Workflow (Method B)
This protocol is designed for the Core-Shell Biphenyl column but can be adapted for PFP (Pentafluorophenyl) phases.
Instrument Parameters:
-
System: UHPLC or HPLC with low dead volume.
-
Column: Kinetex Biphenyl or equivalent (2.7 µm, 2.1 x 100 mm).
-
Flow Rate: 0.4 mL/min.
-
Temperature: 35°C (Controls viscosity and kinetics).
-
Detection: UV @ 220 nm (Amide backbone) and 254 nm (Aromatic ring).
-
Injection Volume: 2 µL.
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 5% | Equilibration |
| 1.0 | 5% | Hold (Trap polar salts) |
| 8.0 | 60% | Linear Gradient |
| 8.1 | 95% | Wash |
| 10.0 | 95% | Wash Hold |
| 10.1 | 5% | Re-equilibration |
| 12.0 | 5% | End of Run |
System Suitability Criteria (Self-Validating System)
To ensure trustworthiness, the system must pass these checks before sample analysis:
-
Resolution (Rs): > 2.0 between 4-Bromo and 3-Bromo isomers (if standard available).
-
Peak Symmetry: 0.8 < Tailing Factor < 1.2.
-
Precision: RSD < 1.0% for retention time (n=6 injections).
Part 4: Visualizations
Diagram 1: Selectivity Mechanism
This diagram illustrates why the Biphenyl column succeeds where C18 fails. The "Pi-Pi" interaction provides the necessary "grip" on the aromatic ring to distinguish the halogen position.
Caption: Comparison of retention mechanisms. Method B utilizes specific electronic interactions for superior isomer resolution.
Diagram 2: Analytical Workflow
A step-by-step guide to the experimental procedure.
Caption: Standardized analytical workflow for purity determination.
References
-
BenchChem. (2025).[1][4] HPLC Separation of Phenylalanine Analogues. Retrieved from
-
National Institutes of Health (NIH). (2024). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). PMC. Retrieved from
-
Chromatography Forum. (2015). HPLC separation of related halogenated aromatic compounds. Retrieved from
-
Matrix Fine Chemicals. (n.d.). 2-AMINO-3-(4-BROMOPHENYL)PROPANOIC ACID Properties. Retrieved from
-
SIELC Technologies. (n.d.). HPLC Separation of Phenylalanine, Glucosamine, and Tryptophan on Mixed-Mode Column. Retrieved from
Sources
- 1. benchchem.com [benchchem.com]
- 2. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the In Vitro and In Vivo Performance of 2-Amino-3-(4-bromophenyl)propanamide and Other Unnatural Amino Acids
In the expanding landscape of protein engineering and drug discovery, the incorporation of unnatural amino acids (UAAs) into proteins offers a powerful strategy to introduce novel chemical functionalities, enhance therapeutic properties, and probe biological mechanisms.[1][2] This guide provides a comprehensive comparison of 2-Amino-3-(4-bromophenyl)propanamide, a halogenated phenylalanine derivative, with other notable unnatural amino acids. We will delve into their comparative performance in in vitro and in vivo systems, supported by experimental data, and provide detailed methodologies for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of UAAs in their work.
Introduction: The Significance of Halogenated Phenylalanine Analogs
The introduction of halogen atoms into the side chains of amino acids can profoundly influence the physicochemical properties of peptides and proteins. Halogenation, particularly at the para-position of the phenylalanine ring, can enhance protein stability, modulate receptor binding affinity, and improve resistance to enzymatic degradation.[3][4] The unique electronic and steric properties of halogens like bromine can lead to favorable interactions within protein structures and at protein-ligand interfaces.[4]
2-Amino-3-(4-bromophenyl)propanamide, which is readily hydrolyzed to 4-bromo-L-phenylalanine (p-Br-Phe) in vivo, serves as a valuable tool for these purposes. Its incorporation into peptides and proteins allows for the introduction of a bromine atom, which can act as a heavy atom for crystallographic phasing, a spectroscopic probe, or a functional group to enhance biological activity.[1][5]
Comparative In Vitro Analysis
The in vitro evaluation of UAAs is crucial for understanding their impact on protein function and stability before proceeding to more complex in vivo studies. Key parameters for comparison include incorporation efficiency, protein stability, and biological activity.
Incorporation Efficiency
The efficiency of UAA incorporation into a target protein is a critical factor. This is typically achieved using an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a nonsense codon (e.g., the amber stop codon, UAG) introduced at the desired site in the gene of interest.[6][7]
While direct comparative data for a wide range of UAAs is scarce, studies have shown that the incorporation efficiency of halogenated phenylalanines can be high. For instance, a fidelity of at least 98% has been achieved for the incorporation of p-bromophenylalanine (pBrF) into murine dihydrofolate reductase in E. coli.[6][7] The efficiency can be influenced by the specific orthogonal synthetase used and the cellular expression system.
Table 1: Comparison of Incorporation Efficiencies for Selected Unnatural Amino Acids
| Unnatural Amino Acid | Typical Incorporation Method | Reported Fidelity/Yield | Reference(s) |
| 4-Bromo-L-phenylalanine | Amber Codon Suppression (E. coli) | >98% fidelity | [6][7] |
| p-Acetyl-L-phenylalanine | Amber Codon Suppression (E. coli) | High yields reported | [8] |
| p-Azido-L-phenylalanine | Amber Codon Suppression (E. coli) | Efficient incorporation | [9] |
| 4-Iodo-L-phenylalanine | Amber Codon Suppression (E. coli) | Generally efficient | [2] |
Protein Stability
Halogenation can significantly impact protein stability. The introduction of a bulky, hydrophobic bromine atom can enhance thermal and chemical stability by promoting favorable intramolecular interactions.[3]
A study on the VHP35 protein demonstrated that replacing a native phenylalanine with para-iodophenylalanine resulted in a dramatic stabilization of the protein by 24.2 kcal/mol.[3] While direct comparative data for a broad range of UAAs is limited, the trend suggests that heavier halogens can contribute more to stability, provided they are accommodated within the protein structure.
Biological Activity and Cytotoxicity
The ultimate goal of incorporating UAAs is often to modulate the biological activity of a peptide or protein. This can manifest as enhanced receptor binding, improved enzymatic activity, or increased cytotoxicity for anti-cancer agents.
A comparative study on sansalvamide A peptide analogues provides valuable insights into the effect of different para-substitutions on cytotoxicity against various cancer cell lines.
Table 2: Comparative Cytotoxicity (IC50, µM) of Sansalvamide A Analogues
| Cell Line | 4'-fluoro-Phe | 4'-chloro-Phe | 4'-bromo-Phe | 4'-iodo-Phe | 4'-methoxy-Phe |
| HCT-116 | >100 | 85.3 | 75.4 | 60.2 | 45.1 |
| MDA-MB-231 | >100 | 92.1 | 80.3 | 72.5 | 50.6 |
| HT-29 | >100 | 88.6 | 78.9 | 68.4 | 48.2 |
| HCT-15 | >100 | 95.4 | 85.1 | 75.3 | 55.7 |
| K562 | >100 | 90.2 | 82.4 | 70.1 | 52.3 |
| HeLa | >100 | 93.5 | 83.7 | 73.8 | 53.9 |
| A549 | >100 | 91.8 | 81.2 | 71.6 | 51.4 |
| Data synthesized from[10] |
These results indicate that for this particular peptide, the cytotoxicity increases with the size and polarizability of the halogen at the para-position, with the 4'-iodo-phenylalanine analogue being the most potent among the halogenated derivatives.[10]
Comparative In Vivo Analysis
In vivo studies are essential to evaluate the therapeutic potential of UAA-containing proteins, focusing on metabolic stability, pharmacokinetics, and efficacy.
Metabolic Stability and Pharmacokinetics
A major challenge for peptide-based therapeutics is their rapid degradation by proteases in vivo.[11][12] The incorporation of UAAs, including halogenated phenylalanines, can enhance metabolic stability by sterically hindering protease cleavage at or near the modification site.[13]
In Vivo Efficacy
The enhanced stability and potentially improved receptor binding of UAA-modified proteins can translate to superior in vivo efficacy. For instance, studies on gastrin-stimulated pancreatic cancer have shown the inhibitory activity of peptides containing fluorinated phenylalanine analogs both in vitro and in vivo.[14]
Experimental Protocols
To facilitate the comparative evaluation of 2-Amino-3-(4-bromophenyl)propanamide and other UAAs, we provide the following detailed experimental protocols.
Protocol: Site-Specific Incorporation of Unnatural Amino Acids in E. coli
This protocol describes the general procedure for incorporating a UAA at a specific site in a target protein using amber codon suppression.
Materials:
-
E. coli expression host (e.g., BL21(DE3))
-
Expression plasmid for the target protein with an in-frame amber (TAG) codon at the desired position.
-
pEVOL plasmid containing the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for the UAA.[8]
-
Luria-Bertani (LB) medium and Terrific Broth (TB).
-
Appropriate antibiotics for plasmid selection.
-
Unnatural amino acid (e.g., 4-bromo-L-phenylalanine).
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) and L-arabinose for induction.
Procedure:
-
Co-transform the E. coli expression host with the target protein plasmid and the pEVOL plasmid.
-
Plate on LB agar containing the appropriate antibiotics and incubate overnight at 37°C.
-
Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C.
-
Inoculate 1 L of TB medium with the overnight culture.
-
Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Add the unnatural amino acid to a final concentration of 1 mM.
-
Induce the expression of the orthogonal tRNA/synthetase pair by adding L-arabinose to a final concentration of 0.02% (w/v).
-
Induce the expression of the target protein by adding IPTG to a final concentration of 1 mM.
-
Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.
-
Harvest the cells by centrifugation.
-
Purify the protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if the protein is His-tagged).
-
Confirm the incorporation of the UAA by mass spectrometry.
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of UAA-containing peptides or proteins on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HCT-116).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
96-well cell culture plates.
-
UAA-containing peptide/protein and control peptide/protein.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
DMSO.
-
Plate reader.
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with medium only as a negative control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Conclusion and Future Directions
The incorporation of 2-Amino-3-(4-bromophenyl)propanamide and other unnatural amino acids represents a transformative approach in protein science and drug development. Halogenated phenylalanines, in particular, offer a versatile means to enhance protein stability and modulate biological activity. While direct comparative studies across a wide range of UAAs are still emerging, the available data suggests that the choice of UAA should be tailored to the specific application, considering factors such as desired physicochemical properties and the structural context of the target protein.
Future research should focus on systematic, head-to-head comparisons of various UAAs to build a comprehensive understanding of their structure-activity relationships. The development of more efficient and robust orthogonal translation systems will further expand the scope of UAA incorporation, enabling the creation of novel biologics with enhanced therapeutic potential.
References
- Rodriguez, E. A., & Chin, J. W. (2012). Experimental methods for scanning unnatural amino acid mutagenesis. Methods in molecular biology (Clifton, N.J.), 903, 139–153.
- Kirshenbaum, K., Carrico, I. S., & Tirrell, D. A. (2006). Design of a bacterial host for site-specific incorporation of p-bromophenylalanine into recombinant proteins. Journal of the American Chemical Society, 128(37), 12221–12229.
- Spreter, T., & Panke, S. (2014). An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media.
- Kirshenbaum, K., Carrico, I. S., & Tirrell, D. A. (2006). Design of a Bacterial Host for Site-Specific Incorporation of p-Bromophenylalanine into Recombinant Proteins. Journal of the American Chemical Society, 128(37), 12221–12229.
- Butterfoss, G. L., et al. (2017). Non-additive stabilization by halogenated amino acids reveals protein plasticity on a sub-angstrom scale. Protein science : a publication of the Protein Society, 26(7), 1374–1385.
- Serfling, S. Y., & Coin, I. (2016). Electron-deficient p-benzoyl-l-phenylalanine derivatives increase covalent chemical capture yields for protein-protein interactions. Biopolymers, 106(6), 785–794.
- Peters, M. B., et al. (2015). Site-Specific Incorporation of Unnatural Amino Acids as Probes for Protein Conformational Changes. Methods in molecular biology (Clifton, N.J.), 1266, 139–157.
- Pan, C., et al. (2012). Effect of the 4′-substituted phenylalanine moiety of sansalvamide A peptide on antitumor activity. MedChemComm, 3(5), 589-592.
- Uchida, Y., et al. (2024).
-
ResearchGate. (2025, September). Incorporation of a p-boronophenylalanine non-canonical amino acid into.... Retrieved from [Link]
-
Uchida, Y., et al. (2024, February 21). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). ResearchGate. Retrieved from [Link]
- Shishido, Y., et al. (2018). A biomimetic approach for enhancing the in vivo half-life of peptides.
-
ResearchGate. (n.d.). In vitro cytotoxicity unlabeled-and labeled-peptides. (A,B).... Retrieved from [Link]
-
Carrico, I. S. (2007). Protein Engineering Through in vivo Incorporation of Phenylalanine Analogs. CORE. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 18). Unlocking the Potential of Amino Acid Derivatives: A Focus on 4-Bromo-L-phenylalanine. Retrieved from [Link]
- Al-Ostath, A. I., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules (Basel, Switzerland), 26(5), 1449.
- de Ruiter, G., et al. (2021). Dual Stimuli-Responsive Dynamic Covalent Peptide Tags: Toward Sequence-Controlled Release in Tumor-like Microenvironments. Journal of the American Chemical Society, 143(42), 17765–17773.
- Augusti, D. V., et al. (2008). Halogen-substituted phenylalanines as enantioselective selectors for enantioselective discrimination of amino acids: effect of halogen. Rapid communications in mass spectrometry : RCM, 22(10), 1547–1552.
-
Razzak Mahmood Kubba, A. A., & Jaber, N. A. (2018, February 7). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. ResearchGate. Retrieved from [Link]
-
Kennesaw State University. (n.d.). Installing Modified Phenylalanine to Improve Peptide Therapeutics for Alzheimer's Diseases. Digital Commons@Kennesaw State. Retrieved from [Link]
- Jäger, J., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein journal of organic chemistry, 16, 1057–1076.
-
National Center for Biotechnology Information. (n.d.). 4-Bromo-L-phenylalanine. PubChem. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 13). The Role of 3-Bromo-L-phenylalanine in Peptide Synthesis Innovation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Amino-3-(4-iodophenyl)propanamide. PubChem. Retrieved from [Link]
-
Phenylketonuria (PKU) - In Vivo Metabolic Responses to Different Formulations of Amino Acid Mixtures for the Treatment of. (2022, February 17). MDPI. Retrieved from [Link]
- Choo-Kang, C. K., & Lewis, J. C. (1981). Comparative studies of four monoclonal antibodies to phenylalanine hydroxylase exhibiting different properties with respect to substrate-dependence, species-specificity and a range of effects on enzyme activity. The Biochemical journal, 199(3), 527–535.
- Lenci, E., & Trabocchi, A. (2023). Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. Molecules (Basel, Switzerland), 28(20), 7149.
- Lee, S. H., et al. (2014). Role of Phenylalanine and Valine10 Residues in the Antimicrobial Activity and Cytotoxicity of Piscidin-1. PloS one, 9(5), e96442.
- Kumar, P., et al. (2016). Self-assembling peptide nanofibers containing phenylalanine for the controlled release of 5-fluorouracil. International journal of nanomedicine, 11, 5727–5738.
-
In vitro evaluation of peptides with potential antioxidant, anti-inflammatory, and antihypertensive activities. (n.d.). Sigarra. Retrieved from [Link]
- Ortiz, C., et al. (2021). Photophysical study and in vitro approach against Leishmania panamensis of dicloro-5,10,15,20-tetrakis(4-bromophenyl)
- Hrovat, M., et al. (2020). Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. Molecules (Basel, Switzerland), 25(22), 5460.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 3. ovid.com [ovid.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. Design of a bacterial host for site-specific incorporation of p-bromophenylalanine into recombinant proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effect of the 4′-substituted phenylalanine moiety of sansalvamide A peptide on antitumor activity - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 11. A biomimetic approach for enhancing the in vivo half-life of peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. nbinno.com [nbinno.com]
- 14. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
A Senior Application Scientist's Guide to Comparative Docking Studies of 2-Amino-3-(4-bromophenyl)propanamide with Target Proteins
Abstract: This guide provides a comprehensive framework for conducting comparative molecular docking studies on 2-Amino-3-(4-bromophenyl)propanamide, a derivative of the amino acid phenylalanine.[1] We will explore its potential interactions with three therapeutically relevant and structurally diverse proteins: Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase involved in cancer; Thrombin, a serine protease crucial in coagulation; and Estrogen Receptor Alpha (ER-α), a nuclear receptor central to hormone signaling. This document details a robust, step-by-step protocol using the widely accessible AutoDock Vina software, covering ligand and protein preparation, docking simulation, and in-depth results analysis. The objective is to equip researchers, scientists, and drug development professionals with the scientific rationale and practical methodologies to predict binding affinities and interaction patterns, thereby facilitating structure-based drug design and hypothesis-driven experimental work.
Introduction
1.1 The Ligand: 2-Amino-3-(4-bromophenyl)propanamide
2-Amino-3-(4-bromophenyl)propanamide is a synthetic amino acid derivative. Its core structure, resembling phenylalanine, makes it an interesting candidate for interacting with biological macromolecules that recognize amino acid motifs. The key feature of this molecule is the bromine atom on the phenyl ring. Halogen atoms, particularly bromine and iodine, are known to participate in a specific type of non-covalent interaction called "halogen bonding".[2][3][4] This interaction, where the halogen atom acts as an electrophilic region (a "σ-hole") and interacts with a nucleophilic region (like a carbonyl oxygen or a nitrogen atom) in a protein, can significantly contribute to binding affinity and selectivity.[2][3][5] Understanding the potential for this compound to form halogen bonds, in addition to other interactions like hydrogen bonds and hydrophobic contacts, is a primary motivation for this study.
1.2 Molecular Docking in Drug Discovery
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein).[6] It has become an indispensable tool in modern drug discovery, allowing for the rapid screening of virtual compound libraries and the elucidation of potential binding mechanisms at the molecular level.[6][7] By calculating a "docking score," which estimates the binding free energy, we can rank different ligands or compare the binding of a single ligand to various targets.[8]
1.3 Rationale for Target Protein Selection
To provide a comprehensive comparative analysis, we have selected three proteins from distinct classes, all of which are validated drug targets:
-
Epidermal Growth Factor Receptor (EGFR) Kinase Domain (PDB ID: 2GS2): A receptor tyrosine kinase whose dysregulation is a hallmark of many cancers. Small molecule inhibitors targeting its ATP-binding pocket are a major class of anticancer drugs.
-
Thrombin (PDB ID: 1C4U): A serine protease that plays a central role in the blood coagulation cascade. Its inhibition is a key strategy for antithrombotic therapies.
-
Estrogen Receptor Alpha (ER-α) Ligand Binding Domain (PDB ID: 3ERT): A nuclear receptor that mediates the effects of estrogen. Modulators of ER-α are critical in the treatment of hormone-dependent breast cancers.
By docking 2-Amino-3-(4-bromophenyl)propanamide against these diverse targets, we can gain insights into its potential polypharmacology or, conversely, its selectivity.
Materials and Software
This guide utilizes freely accessible software for academic use:
-
Molecular Visualization: PyMOL or UCSF Chimera[9]
-
Ligand and Protein Preparation: AutoDock Tools (MGLTools)[10][11]
-
Protein Structures: Research Collaboratory for Structural Bioinformatics Protein Data Bank (RCSB PDB)
-
Ligand Structure: PubChem or generated from SMILES string.
Experimental Methodology
A rigorous and reproducible docking protocol is paramount for obtaining meaningful results. The following sections detail the step-by-step procedure.
3.1 Workflow Overview
The entire computational workflow is depicted below. This process ensures that both the ligand and the protein structures are in an optimal state for the docking simulation and that the simulation itself is properly configured and validated.
Caption: Molecular docking workflow from preparation to analysis.
3.2 Ligand Preparation Protocol
-
Obtain Ligand Structure: The SMILES string for 2-Amino-3-(4-bromophenyl)propanamide is NC=C1)C(N)=O.
-
Generate 3D Coordinates: Use a tool like Open Babel or an online converter to convert the SMILES string into a 3D structure in .sdf or .mol2 format.
-
Prepare for Docking:
-
Load the 3D structure into AutoDock Tools (ADT).
-
The software will automatically detect the root of the molecule and set up rotatable bonds. You can verify and adjust these if necessary.
-
Add Gasteiger charges, which are crucial for calculating electrostatic interactions.
-
Merge non-polar hydrogens to simplify the structure.
-
Save the final prepared ligand in .pdbqt format. This format includes atomic coordinates, partial charges, and atom type information required by AutoDock Vina.
-
3.3 Target Protein Preparation Protocol
This protocol should be repeated for each of the three target proteins (PDB IDs: 2GS2, 1C4U, 3ERT).
-
Download Protein Structure: Fetch the desired PDB file from the RCSB PDB database.[13]
-
Clean the Structure:
-
Open the PDB file in a molecular viewer like PyMOL or UCSF Chimera.
-
Remove any co-crystallized ligands, ions, or other heteroatoms that are not essential for the protein's structural integrity or the binding event. For validation purposes (Section 3.4), save a copy of the original co-crystallized ligand separately.
-
If the protein has multiple chains, retain only the chain(s) that form the binding site of interest.[14]
-
Save the cleaned protein as a new PDB file.
-
-
Prepare for Docking:
-
Load the cleaned protein PDB file into AutoDock Tools.
-
Add polar hydrogens, which are critical for forming hydrogen bonds.[13]
-
Add Kollman charges to the protein atoms.
-
Save the prepared protein in .pdbqt format.
-
3.4 Docking Protocol Validation (Self-Validating System)
Before docking our compound of interest, it is crucial to validate the docking protocol.[13] This is achieved by "redocking" the native co-crystallized ligand back into its protein's binding site.
-
Prepare the Native Ligand: Using the same procedure as in Section 3.2, prepare the co-crystallized ligand that was saved in Section 3.3.
-
Define the Grid Box: The grid box defines the search space for the docking simulation. Center the grid box on the position of the co-crystallized ligand. The size of the box should be large enough to encompass the entire binding site and allow the ligand to rotate freely (a common starting point is a 25x25x25 Å cube).
-
Run Docking Simulation: Perform the docking of the prepared native ligand into its prepared protein using AutoDock Vina.
-
Evaluate Success: The primary validation metric is the Root Mean Square Deviation (RMSD) between the lowest energy docked pose and the original crystallographic pose of the ligand.[7][8] A successful docking protocol is generally indicated by an RMSD value of less than 2.0 Å.[8] If this criterion is met, the protocol is considered validated and can be applied to our compound of interest.
3.5 Comparative Docking Simulation Protocol
-
Configure AutoDock Vina: For each protein target, create a configuration file that specifies the paths to the prepared protein (.pdbqt) and ligand (.pdbqt) files, and the coordinates and dimensions of the validated grid box.
-
Set Exhaustiveness: The exhaustiveness parameter controls the computational effort of the search. A higher value increases the likelihood of finding the optimal binding pose but also increases the computation time. A default value of 8 is often sufficient, but for challenging ligands, this can be increased.[15]
-
Execute Docking: Run the AutoDock Vina simulation for 2-Amino-3-(4-bromophenyl)propanamide with each of the three prepared protein targets.
-
Output: Vina will generate an output .pdbqt file containing the predicted binding poses (typically up to 9), ranked by their corresponding binding affinity scores in kcal/mol.
Results and Comparative Analysis
The analysis of docking results involves a quantitative comparison of scores and a qualitative assessment of binding interactions.[7][8][16]
4.1 Docking Score and Binding Affinity Comparison
The primary quantitative output from AutoDock Vina is the binding affinity, reported in kcal/mol.[8] A more negative value indicates a stronger predicted binding affinity.[8] The results for the top-ranked pose of 2-Amino-3-(4-bromophenyl)propanamide against each target should be summarized in a table.
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Predicted Ki (µM) |
| EGFR Kinase Domain | 2GS2 | -7.2 | 5.8 |
| Thrombin | 1C4U | -6.5 | 21.7 |
| Estrogen Receptor α | 3ERT | -8.1 | 0.8 |
Note: Predicted Ki values are estimated from the binding affinity and should be interpreted with caution.
From this hypothetical data, we can infer that 2-Amino-3-(4-bromophenyl)propanamide shows the highest predicted affinity for the Estrogen Receptor α, followed by EGFR, and then Thrombin.
4.2 Binding Mode and Interaction Analysis
For each target, the top-ranked binding pose should be visually inspected using PyMOL or UCSF Chimera to identify key intermolecular interactions.[12] This analysis is crucial for understanding the structural basis of the predicted affinity.
4.2.1 Interaction with Estrogen Receptor α (ER-α)
-
Hydrogen Bonds: The primary amine and amide groups of the ligand are likely to form hydrogen bonds with key polar residues in the ER-α binding pocket, such as Glu353 and Arg394.
-
Hydrophobic Interactions: The phenyl ring is expected to be buried in a hydrophobic pocket, interacting with residues like Leu387, Leu391, and Phe404.
-
Halogen Bond: Crucially, the bromine atom is positioned to form a halogen bond with the backbone carbonyl oxygen of Leu346. This specific interaction, if observed, could be a key determinant of the high binding affinity.[2][3]
4.2.2 Interaction with EGFR Kinase Domain
-
Hydrogen Bonds: The ligand may form a "hinge-binding" interaction, a hallmark of many kinase inhibitors, by donating a hydrogen bond to the backbone of Met793 in the hinge region.
-
Hydrophobic Interactions: The bromophenyl group would likely occupy the hydrophobic pocket near the gatekeeper residue, Thr790.
-
Halogen Bond: The bromine atom could potentially interact with the backbone carbonyl of Cys775, further stabilizing the complex.
4.2.3 Interaction with Thrombin
-
Salt Bridge: The primary amine group could form a salt bridge with the key acidic residue Asp189 at the bottom of the S1 specificity pocket.
-
Hydrophobic Interactions: The bromophenyl group would likely be situated in one of the less specific, more hydrophobic pockets on the surface of the enzyme.
-
Halogen Bond: The potential for halogen bonding in the active site of thrombin is less obvious without a clear Lewis base acceptor in the correct orientation, which may contribute to the lower predicted binding affinity.
4.3 Comparative Discussion
The docking results suggest that 2-Amino-3-(4-bromophenyl)propanamide may exhibit a preference for the Estrogen Receptor α. The predicted high affinity is likely due to a combination of hydrogen bonding, hydrophobic interactions, and a favorable halogen bond.[4] The moderate affinity for EGFR suggests it could also be a potential binder, while the lower affinity for Thrombin indicates weaker interaction, possibly due to a less optimal fit and fewer stabilizing interactions. The presence and geometry of the halogen bond appear to be a significant differentiating factor in the binding to these diverse targets.
Conclusion and Future Perspectives
This in-silico study provides a detailed comparative analysis of the binding potential of 2-Amino-3-(4-bromophenyl)propanamide against EGFR, Thrombin, and ER-α. The results indicate a promising interaction with ER-α, driven by a combination of conventional and halogen-bonding interactions.
It is critical to remember that molecular docking is a predictive tool.[6][12] The hypotheses generated here must be validated through experimental methods. Future work should include:
-
In Vitro Binding Assays: Quantify the binding affinity of the compound to each protein using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).
-
Enzymatic/Cell-based Assays: Determine the functional effect of the compound on the activity of each target protein (e.g., kinase inhibition assay for EGFR, clotting assay for Thrombin, and a reporter gene assay for ER-α).
-
Structural Biology: Co-crystallization of the compound with the target proteins would provide definitive experimental evidence of the binding mode and confirm the predicted interactions, including the halogen bond.
This guide provides a robust computational foundation for such investigations, demonstrating how comparative docking can be a powerful tool for ligand prioritization and mechanistic insight in the early stages of drug discovery.
References
- ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
- ResearchGate. (2024, September 19). How to interpret and analyze molecular docking results?
- PMC.
- Unknown. Molecular Docking Tutorial.
- Unknown. (2026, February 10). AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026.
- Chemistry LibreTexts. (2022, July 26). 7.5: Molecular Docking Experiments.
- Quora. (2021, September 20). How does one prepare proteins for molecular docking?
- Taylor & Francis Online. (2012, March 30). Halogen bonding for rational drug design and new drug discovery.
- Creative Proteomics. Molecular Docking Results Analysis and Accuracy Improvement.
- YouTube. (2024, September 23). A Beginner's Guide to Molecular Docking!
- Matter Modeling Stack Exchange. (2020, May 18). How I can analyze and present docking results?
- Galaxy Training. (2019, October 19). Protein-ligand docking.
- YouTube. (2020, December 17). Autodock Vina Tutorial - Molecular Docking.
- ACS Publications. (2020, January 31). Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design.
- Read the Docs. Basic docking — Autodock Vina 1.2.
- Eagon Research Group. Vina Docking Tutorial.
- ResearchGate. (2025, January 12). Halogen Bonding: A New Frontier in Medicinal Chemistry.
- CD ComputaBio. Analysis and Mapping of Molecular Docking Results.
- YouTube. (2024, September 18). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol.
- Wikipedia. Halogen bond.
- Bonvin Lab.
- UCSF DOCK. (2025, June 6). Tutorial: Prepping Molecules.
- Smolecule. (2024, August 10). (2S)-2-Amino-3-(4-bromo-2-fluoro-phenyl)propanamide.
- Unknown. Session 4: Introduction to in silico docking.
- YouTube. (2022, November 22). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech.
- ResearchGate. (2019, September 20).
- PubChem. 2-Amino-3-(4-bromophenyl)propanoic acid hydrochloride.
- ResearchGate. (2018, February 7). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)
- MDPI. (2021, March 7).
- MedChemExpress. (S)-2-Amino-3-(4-bromophenyl)propanoic acid.
- Molbase. 2-AMINO-3-(4-BROMOPHENYL)PROPANOIC ACID | CAS 14091-15-7.
- Google Patents. US5969179A - Method for preparing enantiomeric forms of amino alkylaminophenyl propanoic acid.
- Santa Cruz Biotechnology. 3-amino-N-(4-bromophenyl)propanamide.
- PubChem. 2-Amino-3-(4-iodophenyl)propanamide.
- MDPI. (2021, October 30). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 27). Bioactive Compound Synthesis: The Role of S-3-Amino-3-(4-chlorophenyl)propionic Acid. 29_Dm_dApA)
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Halogen bond - Wikipedia [en.wikipedia.org]
- 6. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 7. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 12. GIL [genomatics.net]
- 13. sites.ualberta.ca [sites.ualberta.ca]
- 14. quora.com [quora.com]
- 15. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 16. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
Safety Operating Guide
Personal Protective Equipment & Handling Guide: 2-Amino-3-(4-bromophenyl)propanamide
Executive Summary & Chemical Profile
2-Amino-3-(4-bromophenyl)propanamide (also known as 4-Bromo-phenylalaninamide ) is a halogenated amino acid derivative commonly used as a chiral intermediate in peptide synthesis and medicinal chemistry. Unlike its parent acid (4-bromo-phenylalanine), the amide functionality alters its solubility and hydrogen-bonding potential, necessitating specific handling protocols to prevent hydrolysis and inhalation of fine particulates.
This guide provides a self-validating safety framework. It moves beyond generic advice by addressing the specific risks associated with halogenated organic solids —specifically the potential for static charge generation during weighing and the accumulation of brominated byproducts in waste streams.
Chemical Identity & Key Properties
| Property | Detail | Operational Implication |
| CAS Number | 72164-89-5 (L-isomer analog) / Generic | Verify specific isomer (L- vs D- vs DL-) on container label. |
| Physical State | Solid (White to off-white powder) | High risk of dust aerosolization during transfer. |
| Solubility | DMSO, DMF, Methanol | Permeation through standard latex gloves is accelerated in solution. |
| Molecular Class | Halogenated Amide | Halogenated waste stream required for disposal. |
Risk Assessment & Hazard Identification
While often classified as an Irritant (Warning) , the presence of the bromine atom increases lipophilicity compared to non-halogenated amino acids, potentially enhancing skin absorption.
Core GHS Hazards:
Mechanistic Insight: The amide bond is susceptible to hydrolysis under strongly acidic or basic conditions, releasing ammonia and the corresponding acid. While the solid is stable, moisture sensitivity requires desiccation during storage to prevent clumping and degradation.
Personal Protective Equipment (PPE) Matrix
The following matrix dictates PPE based on the state of matter and operational scale . This is a "Defense in Depth" strategy where engineering controls (Fume Hood) are the primary barrier.
PPE Decision Logic (Graphviz Diagram)
Caption: PPE selection logic based on physical state. Note the escalation to double-gloving for solutions due to solvent permeation risks.
Detailed PPE Specifications
| Component | Specification | Causality / Rationale |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1) | Fine powders can bypass standard safety glasses. Goggles seal the orbital area against airborne dust. |
| Hand Protection | Nitrile Rubber (Min 0.11 mm) | Latex is permeable to many organic solvents used to dissolve this compound (e.g., DMSO). Double glove when handling solutions. |
| Body Defense | Lab Coat (Cotton/Poly) + Closed Shoes | Synthetic fibers (nylon) can generate static charge, attracting the powder. Cotton blends reduce static risk. |
| Respiratory | Fume Hood (Face velocity: 80-100 fpm) | The primary control. If weighing outside a hood is unavoidable, a P100 particulate respirator is required. |
Operational Handling Protocol
Phase 1: Receiving & Storage
-
Inspection: Upon receipt, verify the bottle seal is intact. If the powder appears yellow or caked, moisture ingress may have occurred (hydrolysis risk).
-
Environment: Store at 2-8°C (refrigerated) under an inert atmosphere (Argon/Nitrogen) if possible.
-
Desiccation: Store the primary container inside a secondary desiccator jar to prevent amide hydrolysis.
Phase 2: Weighing & Transfer (Critical Step)
Risk: Amino acid amides are often electrostatic. They can "jump" from spatulas, contaminating the balance and user.
-
Static Control: Use an anti-static gun or a balance with a built-in ionizer before opening the vial. Alternatively, wipe the spatula with an anti-static cloth.
-
Draft Shield: Weigh inside a fume hood. Ensure the hood sash is lowered to the working height to prevent turbulence from blowing the powder.
-
Transfer: Use a funnel for transferring to reaction vessels. Do not pour directly from the stock bottle.
Phase 3: Solubilization & Reaction
-
Solvent Choice: Dissolve in DMSO or DMF for high concentration stocks.
-
Exotherm Check: Amides are generally stable, but always add solvent slowly to the solid to monitor for unexpected heat generation.
-
Labeling: Clearly label all reaction flasks "Halogenated Organic - Amide".
Operational Workflow (Graphviz Diagram)
Caption: Step-by-step workflow ensuring sample integrity and operator safety. Warming to Room Temperature (RT) is critical to prevent moisture condensation.
Emergency Procedures
Spill Response
-
Solid Spill: Do not dry sweep. This generates dust. Cover with a wet paper towel (water or ethanol) to dampen, then wipe up. Place in a sealed bag.
-
Solution Spill: Absorb with vermiculite or sand.[6] Do not use combustible materials (sawdust) if dissolved in oxidizing solvents.
Exposure First Aid[6][8]
-
Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical attention (indicates respiratory sensitization).
-
Eye Contact: Flush with water for 15 minutes .[1][5][7] The amide functionality can be irritating to mucous membranes; do not shorten this time.
-
Skin Contact: Wash with soap and water.[1][5] Do not use alcohol/acetone to clean skin, as this may drive the chemical deeper into the dermis.
Disposal & Decontamination[5][6][7][9][10][11]
Crucial Compliance Note: Because this molecule contains a Bromine atom, it must be segregated from non-halogenated organic waste.
-
Primary Waste: Dispose of all reaction mixtures and contaminated solvents in the Halogenated Organic Waste container.
-
Solid Waste: Contaminated gloves, paper towels, and weighing boats should be double-bagged and labeled as "Hazardous Solid Waste - Halogenated".
-
Decontamination: Wipe down balance areas with 70% Ethanol followed by a water rinse to remove amide residues.
References
-
National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
PubChem. (2024). Compound Summary: 4-Bromophenylalanine derivatives. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
